molecular formula C9H10O3 B186474 3-Phenoxypropionic acid CAS No. 7170-38-9

3-Phenoxypropionic acid

Cat. No.: B186474
CAS No.: 7170-38-9
M. Wt: 166.17 g/mol
InChI Key: BUSOTUQRURCMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypropionic acid is an organic compound belonging to the class of 3-phenoxypropionic acids . In the context of herbicide science, it serves as an important comparative compound. Unlike its positional isomer, 2-phenoxypropionic acid, and other phenoxyherbicides such as 2,4-D, this compound lacks hormonal (auxin-like) activity in plants . This key distinction makes it a valuable tool for researchers studying the structure-activity relationships of phenoxy compounds and investigating the specific structural requirements for herbicidal action . Its role in scientific studies is further defined by its occurrence as a metabolite, placing it in the context of biochemical degradation pathways . As such, this compound is utilized in environmental and analytical chemistry research, particularly in methods development for the separation and identification of related compounds . The compound provides a critical reference point for deciphering the mechanisms of plant growth regulators and for metabolic profiling studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSOTUQRURCMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221921
Record name 3-Phenoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phenoxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7170-38-9
Record name 3-Phenoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenoxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97.5 °C
Record name 3-Phenoxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, a significant scaffold in medicinal chemistry and material science, is an aromatic carboxylic acid whose discovery dates back to the early 20th century amidst burgeoning investigations into phenoxy-substituted aliphatic acids[1]. This guide provides a detailed exploration of the seminal synthetic routes to this compound, offering a window into the historical methodologies that paved the way for its contemporary applications. We will delve into two prominent historical syntheses: the Williamson ether synthesis-based approach from phenol (B47542) and 3-chloropropionic acid, and the Michael addition of phenol to an acrylic acid derivative. This technical paper will present detailed experimental protocols, quantitative data, and visual representations of these foundational synthetic pathways.

Historical Synthesis Methods

The early synthesis of this compound was primarily achieved through two distinct and robust chemical strategies. Below are the detailed experimental protocols for these historical methods.

Synthesis via Nucleophilic Substitution of 3-Chloropropionic Acid

One of the earliest and most well-documented methods for the preparation of this compound involves the reaction of phenol with 3-chloropropionic acid in the presence of a strong base. This reaction is a classic example of the Williamson ether synthesis. A notable historical protocol was described by S. G. Powell in 1923.

Experimental Protocol:

In a reaction vessel, a solution of potassium hydroxide (B78521) in water is prepared. To this, phenol is added, and the mixture is heated to 70°C to form potassium phenoxide. Subsequently, a solution of 3-chloropropionic acid and an additional quantity of potassium hydroxide in water are added to the reaction mixture in alternating small portions over a period of 30 minutes, while maintaining the temperature at 70°C. After the addition is complete, the reaction solution is heated to reflux for 10 minutes. The mixture is then cooled to room temperature and washed with ether to remove any unreacted phenol. The aqueous phase is then acidified with hydrochloric acid, leading to the precipitation of this compound. The crude product is extracted with ether. The combined ether extracts are then treated with a sodium carbonate solution to convert the acid to its sodium salt, which dissolves in the aqueous layer. This aqueous phase is then re-acidified with hydrochloric acid to precipitate the purified this compound. The final product is collected and can be further purified by crystallization from an ether-petroleum ether mixture[2].

Synthesis via Michael Addition to an Acrylic Acid Derivative

Another classical approach to the synthesis of this compound is through the Michael addition of phenol to an acrylic acid derivative, such as acrylonitrile (B1666552) or an acrylate (B77674) ester, followed by hydrolysis. This method leverages the conjugate addition of the phenoxide nucleophile to the α,β-unsaturated carbonyl system.

Experimental Protocol:

Sodium metal is dissolved in an excess of absolute ethanol (B145695) to generate sodium ethoxide. To this solution, phenol is added to form sodium phenoxide. Acrylonitrile is then added dropwise to the reaction mixture, which is subsequently heated under reflux. The progress of the reaction can be monitored by the disappearance of the starting materials. After the reaction is complete, the excess ethanol is removed by distillation. The resulting intermediate, 3-phenoxypropionitrile, is then subjected to hydrolysis. This is achieved by heating the nitrile with a strong acid, such as concentrated hydrochloric acid, or a strong base, like a concentrated sodium hydroxide solution. The hydrolysis of the nitrile group yields this compound. If basic hydrolysis is used, the resulting sodium salt is acidified with a mineral acid to precipitate the final product. The crude this compound is then purified by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the historical synthesis of this compound.

Table 1: Reactant Quantities for the Synthesis via Nucleophilic Substitution

ReactantMolecular FormulaMolar Mass ( g/mol )MolesMass (g)
PhenolC₆H₅OH94.112.16203
3-Chloropropionic AcidC₃H₅ClO₂108.520.93101
Potassium HydroxideKOH56.112.81156

Data extracted from the protocol based on the work of S. G. Powell (1923)[2].

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[3]
Molecular Weight166.17 g/mol [3]
Melting Point95-97 °C[2]
Melting Point98-100 °C[3]
AppearanceWhite to off-white crystalline solid[1]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described historical syntheses.

Williamson_Synthesis phenol Phenol intermediate Potassium Phenoxide phenol->intermediate chloropropionic_acid 3-Chloropropionic Acid product This compound chloropropionic_acid->product + KOH koh KOH koh->intermediate intermediate->product Michael_Addition phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide base Base (e.g., NaOEt) base->phenoxide acrylonitrile Acrylonitrile intermediate 3-Phenoxypropionitrile acrylonitrile->intermediate Michael Addition hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) product This compound hydrolysis->product phenoxide->intermediate intermediate->product

References

3-Phenoxypropionic Acid: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenoxypropionic acid (CAS No: 7170-38-9). The information herein is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data, standardized experimental methodologies, and logical workflows. All quantitative data is presented in a structured format for clarity and comparative analysis.

Core Physicochemical Data

This compound is an aromatic ether and carboxylic acid derivative.[1] At room temperature, it presents as a white to off-white crystalline solid with a faint characteristic odor.[2][3] It serves primarily as an intermediate in the synthesis of herbicides and pharmaceutical agents.[2] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[2][4]
Molecular Weight 166.17 g/mol [1][2][5]
Melting Point 96 - 100 °C[2][4][5]
Boiling Point 235 - 245 °C[2][4][5]
Acid Dissociation Constant (pKa) 4.12 ± 0.10 (Predicted)[3][4]
Octanol-Water Partition Coefficient (LogP) 1.54 (Predicted)[2][6][7]
Water Solubility Limited / Sparingly Soluble[3][6]
Appearance White to off-white crystalline solid/powder[2][3]
Density ~1.17 g/cm³ (Rough Estimate)[4]
Flash Point 84 - 245 °C[2][4]

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization and regulatory assessment. The following are detailed summaries of standard methodologies, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are globally recognized standards for chemical testing.

Determination of Melting Point/Melting Range (Adapted from OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1][6] For a crystalline solid like this compound, the capillary method is a common and appropriate technique.

Methodology: Capillary/Metal Block Method

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm. The packing must be dense and uniform.

  • Apparatus: A melting point apparatus with an electrically heated metal block and a calibrated temperature sensor is used. The apparatus should have a viewing lens or camera to observe the sample within the capillary.

  • Heating: The metal block is heated at a rapid rate until the temperature is approximately 10°C below the expected melting point (96-100°C).

  • Equilibration: The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature is recorded at two points:

    • T_initial: The temperature at which the first signs of liquefaction are observed.

    • T_final: The temperature at which the last solid particle disappears, and the substance is completely liquid.

  • Reporting: The melting range is reported as the interval between T_initial and T_final. For a relatively pure substance, this range is typically narrow. The procedure is repeated at least twice, and the average value is reported.

Determination of Boiling Point (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] Differential Scanning Calorimetry (DSC) is a modern thermal analysis technique suitable for determining the boiling point of pure substances.

Methodology: Differential Scanning Calorimetry (DSC)

  • Apparatus: A Differential Scanning Calorimeter, calibrated for temperature and heat flow using high-purity standards (e.g., indium, tin).

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a suitable sample pan (e.g., aluminum). The pan is hermetically sealed, and a small pinhole is pierced in the lid to allow vapor to escape during boiling. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is increased at a constant, controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. As the sample reaches its boiling point, it absorbs a significant amount of energy (enthalpy of vaporization), resulting in a large endothermic peak on the DSC thermogram.

  • Reporting: The boiling point is determined from the onset temperature of the endothermic boiling peak. The value should be corrected to standard atmospheric pressure (101.325 kPa) if the measurement was performed at a different pressure.

Determination of the Partition Coefficient (LogP) (Adapted from OECD Guideline 107)

The n-octanol/water partition coefficient (P_ow or K_ow) is a measure of a chemical's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. It is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[2] The Shake Flask Method is the traditional and most widely recognized technique.

Methodology: Shake Flask Method

  • Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A stock solution of this compound is prepared in n-octanol. Since the compound is an acid, the aqueous phase should be buffered to a pH at least 2 units below the pKa (~4.12) to ensure the substance is in its non-ionized form. A pH of 2 is appropriate.

  • Partitioning: Three test vessels are prepared with different volume ratios of the saturated n-octanol and saturated water (e.g., 2:1, 1:1, 1:2). A known amount of the stock solution is added to each. The total concentration should not exceed 0.01 mol/L in either phase.

  • Equilibration: The vessels are sealed and agitated (e.g., by shaking or inversion) at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis: The concentration of this compound in each phase (aqueous and octanolic) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P_ow) for each test vessel is calculated as:

    • P_ow = C_octanol / C_water

    • The final result is expressed as its base-10 logarithm, LogP. The values from the three runs should agree within ± 0.3 log units.

Visualized Workflows and Relationships

Experimental Workflow for LogP Determination

The following diagram illustrates the key steps of the OECD 107 Shake Flask method for determining the LogP of a compound like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation p1 Saturate n-octanol and water p2 Prepare buffered aqueous phase (pH < pKa) p1->p2 p3 Prepare stock solution in n-octanol p2->p3 e1 Mix solvents and stock solution in varying ratios (3 runs) p3->e1 e2 Agitate at constant temp to reach equilibrium e1->e2 e3 Centrifuge for complete phase separation e2->e3 a1 Measure concentration in n-octanol phase (C_oct) e3->a1 a2 Measure concentration in aqueous phase (C_aq) e3->a2 a3 Calculate Pow = C_oct / C_aq a1->a3 a2->a3 a4 Report as LogP a3->a4

Workflow for LogP determination via the Shake Flask method.
Relevance of Physicochemical Properties in Drug Development

The properties detailed in this guide are not merely descriptive; they are predictive of a molecule's behavior in biological systems. The following diagram illustrates the logical relationship between these core properties and key stages of drug development.

G cluster_props Core Physicochemical Properties cluster_dev Drug Development Implications pka pKa sol Solubility pka->sol abs Absorption (e.g., Gut Wall Permeation) pka->abs Ionization state logp LogP logp->abs Lipophilicity dist Distribution (e.g., Blood-Brain Barrier) logp->dist sol->abs form Formulation (e.g., IV vs. Oral) sol->form Bioavailability mw Molecular Weight mw->abs Size mw->dist abs->form met Metabolism & Excretion dist->met

Impact of physicochemical properties on drug development.

References

A Comprehensive Technical Guide to 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, with the CAS number 7170-38-9 , is an aromatic ether and carboxylic acid.[1] It serves as a versatile intermediate in the chemical and pharmaceutical industries, with applications ranging from the synthesis of fragrances and plasticizers to the development of biologically active compounds, including herbicides.[2] This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and evaluation of its herbicidal activity, and insights into a relevant biological signaling pathway.

Molecular Structure and Properties

The molecular structure of this compound consists of a phenoxy group linked to a propionic acid moiety. Its chemical formula is C9H10O3.[2][3][4][5]

Table 1: Chemical Identifiers and Molecular Properties

Identifier/PropertyValueReference
CAS Number 7170-38-9[1][2][3][4][5][6]
Molecular Formula C9H10O3[1][2][3][4][5]
Molecular Weight 166.17 g/mol [1][6]
IUPAC Name 3-phenoxypropanoic acid[1][3]
SMILES C1=CC=C(C=C1)OCCC(=O)O[1]
InChI Key BUSOTUQRURCMCM-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance White to off-white crystalline solid[2]
Melting Point 98-100 °C[6]
Boiling Point 235-245 °C[6]
Solubility Limited in water; soluble in ethanol (B145695), acetone (B3395972), ethyl acetate[2]
pKa (Strongest Acidic) 4.21
LogP 1.52[7]
Topological Polar Surface Area 46.5 Ų

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of phenol (B47542) with an acrylic acid derivative followed by hydrolysis. A general laboratory-scale protocol is outlined below.

Materials:

  • Phenol

  • Ethyl acrylate (B77674)

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add an equimolar amount of phenol to generate sodium phenoxide.

  • Michael Addition: To the sodium phenoxide solution, add ethyl acrylate dropwise with stirring. The reaction mixture is then heated to reflux for several hours to facilitate the Michael addition reaction, forming ethyl 3-phenoxypropionate.

  • Hydrolysis: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The resulting residue is then hydrolyzed by adding an excess of aqueous hydrochloric acid and heating the mixture to reflux for a few hours. This step converts the ester to the carboxylic acid.

  • Extraction and Purification: Upon cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed using a rotary evaporator to yield crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene (B28343) and hexane, to obtain a white crystalline solid.

Evaluation of Herbicidal Activity (Post-emergence)

This protocol is adapted from methods used for testing aryloxyphenoxypropionate herbicides, a class of compounds to which this compound is related.

Materials:

  • This compound

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) grown in pots

  • Control herbicide (e.g., Clodinafop-propargyl)

  • Spray chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to achieve the desired application rates (e.g., 187.5, 375, and 750 g/ha). The final spray solution should contain a small percentage of Tween 20 as a surfactant to ensure uniform coverage. Prepare a control solution with acetone and Tween 20 only, and a positive control with a commercial herbicide.

  • Plant Cultivation: Grow the target weed species in pots containing a standard potting mix in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Application of Test Compound: Evenly spray the foliage of the plants with the prepared test solutions using a calibrated laboratory spray chamber. Ensure each treatment group, including the negative and positive controls, has a sufficient number of replicate pots.

  • Evaluation: After treatment, return the plants to the greenhouse or growth chamber. Observe and record the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment). Assess the percentage of growth inhibition and visual injury (e.g., chlorosis, necrosis) compared to the untreated control plants.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the IC50 value (the concentration required to inhibit growth by 50%).

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on the closely related metabolite, 3-phenylpropionic acid, has revealed its interaction with key cellular signaling pathways. These findings provide a valuable model for the potential biological activities of this compound.

One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway , which is crucial for maintaining intestinal epithelial barrier function.[4] Gut microbiota-derived 3-phenylpropionic acid has been shown to activate this pathway.[4]

Another relevant pathway is the Foxo3/NAD+ signaling pathway , which is involved in regulating muscle protein synthesis and degradation. 3-phenylpropionic acid has been found to promote myotube hypertrophy by potentially inhibiting Foxo3 activity.[6]

Below is a diagram illustrating a generalized workflow for investigating the effect of a compound like this compound on a cellular signaling pathway.

experimental_workflow Experimental Workflow for Signaling Pathway Analysis cluster_cell_culture In Vitro Model cluster_pathway Pathway Elucidation cell_culture Cell Culture (e.g., C2C12 myotubes) treatment Treatment with This compound cell_culture->treatment protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression metabolite_analysis Metabolite Profiling (LC-MS) treatment->metabolite_analysis pathway_mapping Mapping to Signaling Pathways (e.g., AhR, Foxo3/NAD+) protein_analysis->pathway_mapping gene_expression->pathway_mapping metabolite_analysis->pathway_mapping AhR_Signaling_Pathway Simplified AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binds to AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change AhR_translocated Translocated AhR-Ligand Complex AhR_active->AhR_translocated Translocation ARNT ARNT AhR_translocated->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_translocated->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, Tight Junction Proteins) XRE->Target_Genes Induces

References

Spectroscopic data of 3-Phenoxypropionic acid (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenoxypropionic acid (CAS No. 7170-38-9), a key intermediate in various chemical syntheses. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

  • IUPAC Name: 3-phenoxypropanoic acid

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Appearance: White to off-white crystalline solid

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for this compound, with quantitative data summarized in structured tables for ease of reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.0Singlet (broad)1H-COOH
7.32 - 7.28Multiplet2HAr-H (ortho)
6.98 - 6.94Multiplet1HAr-H (para)
6.92 - 6.88Multiplet2HAr-H (meta)
4.28Triplet2H-O-CH₂-
2.90Triplet2H-CH₂-COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The spectrum of this compound shows nine distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
178.0-COOH
158.2Ar-C (ipso, attached to O)
129.5Ar-C (ortho)
121.2Ar-C (para)
114.5Ar-C (meta)
63.5-O-CH₂-
34.0-CH₂-COOH

Note: These values represent typical shifts and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
1705StrongC=O stretch (carboxylic acid)
1600, 1495Medium-StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (aryl ether)
1170StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
16625[M]⁺ (Molecular Ion)
12110[C₇H₅O₂]⁺
94100[C₆H₆O]⁺ (Phenol radical cation)
7730[C₆H₅]⁺ (Phenyl cation)
6515[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased, baseline corrected, and the chemical shifts are calibrated using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: For electron ionization (EI) mass spectrometry, a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe. Alternatively, for techniques like electrospray ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI) is used.

  • Data Acquisition: The instrument is set to scan a mass range appropriate for the compound (e.g., m/z 40-400). For EI, a standard electron energy of 70 eV is used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be compared with spectral libraries for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Phenoxypropionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxypropionic acid in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature for this compound, this document focuses on qualitative solubility information and presents a generalized, robust experimental protocol for its quantitative determination. To provide a comparative reference, solubility data for the structurally similar compound, 3-phenylpropanoic acid, is included.

Introduction to this compound

This compound, a carboxylic acid derivative with the chemical formula C₉H₁₀O₃, is a compound of interest in various chemical and pharmaceutical research areas.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. The polarity of the solvent, temperature, and the crystalline structure of the solute are key factors influencing solubility.

Solubility Profile of this compound

General qualitative assessments indicate that this compound exhibits limited solubility in water but is more soluble in common organic solvents. This is attributed to the presence of the nonpolar phenoxy group and the carbon chain, which makes the molecule less compatible with the highly polar nature of water.

Table 1: Qualitative and Comparative Quantitative Solubility Data

SolventThis compound (Qualitative)3-Phenylpropanoic Acid (Quantitative, g/100g solvent at 20°C)[3]
WaterSparingly soluble0.59
Ethanol (B145695)Soluble471
AcetoneSolubleNot available
Ethyl AcetateSolubleNot available
MethanolNot available517
1-PropanolNot available283
iso-ButanolNot available206 (at 19.6°C)
Carbon TetrachlorideNot available43.2
ChloroformNot available55.2

Note: The qualitative solubility of "soluble" indicates that the compound dissolves to a significant extent, but the exact amount has not been publicly documented.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent, based on the widely used isothermal saturation method followed by gravimetric analysis.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath with temperature control (e.g., ±0.1 K)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Analytical balance (readability ±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Volumetric flasks

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time to reach equilibrium should be determined experimentally but is typically in the range of 24-72 hours.

  • Sampling:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Dispense the collected supernatant into a pre-weighed, dry volumetric flask.

    • Determine the mass of the collected solution by weighing the flask with the sample.

    • Evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has been removed, cool the flask to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ is the mass of the dissolved this compound.

      • M₁ is the molar mass of this compound (166.17 g/mol ).

      • m₂ is the mass of the solvent.

      • M₂ is the molar mass of the solvent.

    • Solubility can also be expressed in other units, such as grams of solute per 100 grams of solvent.

3.3. Data Validation

  • Repeat the experiment at each temperature and for each solvent at least three times to ensure the reproducibility of the results.

  • The solid phase at equilibrium should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation has occurred during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calculation Calculation A Add excess this compound to a known mass of solvent in a vial B Place vial in thermostatic bath at desired temperature A->B C Stir mixture to reach equilibrium (e.g., 24-72 hours) B->C D Stop stirring and allow solid to settle (e.g., >= 2 hours) C->D E Withdraw a known volume of supernatant using a filtered syringe D->E F Dispense supernatant into a pre-weighed flask E->F G Evaporate the solvent F->G H Weigh the flask with the dry solute G->H I Calculate solubility (e.g., mole fraction, g/100g solvent) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the scientific literature, its qualitative behavior and the established methodologies for its determination provide a solid foundation for researchers. The provided experimental protocol offers a reliable approach for generating the necessary data to support research and development activities involving this compound. The solubility of the structurally similar 3-phenylpropanoic acid suggests that this compound is likely to be highly soluble in polar organic solvents like ethanol and methanol. However, experimental verification is essential for accurate process design and formulation development.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropionic acid, a notable member of the phenoxy acid chemical class, has garnered significant attention for its diverse applications, primarily as a herbicide and as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its theoretical properties, available computational analyses, and relevant experimental data. The document is structured to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's physicochemical characteristics, biological activities, and analytical methodologies. All quantitative data are presented in structured tables for comparative ease, and key experimental and logical workflows are visualized through detailed diagrams.

Chemical and Physical Properties

This compound (C9H10O3) is a white to off-white crystalline solid at room temperature.[1] It possesses a faint characteristic odor typical of many aromatic organic acids.[1] The compound's solubility is limited in water but is significantly higher in common organic solvents such as ethanol, acetone, and ethyl acetate.[1]

PropertyValueSource
Molecular Formula C9H10O3[1][2][3][4]
Molecular Weight 166.17 g/mol [2]
CAS Number 7170-38-9[3]
Melting Point 98-100 °C[5]
Boiling Point 235-245 °C[5]
Predicted pKa 4.12 ± 0.10[1]
Predicted logP 1.5[6]
Appearance White to off-white crystalline solid[1]
Solubility Limited in water; soluble in ethanol, acetone, ethyl acetate[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): Chemical shifts (ppm) and their corresponding intensities have been reported.[1]

  • ¹³C NMR: Spectral data is available from various sources.[1]

  • ¹H-¹³C HSQC (600 MHz, Water, pH 7.00): Key correlations have been identified.[1]

A detailed interpretation of the NMR spectra can be requested to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectra for this compound have been obtained using various techniques, including KBr-Pellet, ATR-Neat, and in the vapor phase, providing characteristic vibrational frequencies for its functional groups.[1][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available, showing the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.[7] In short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed.[8]

Synthesis and Manufacturing

The synthesis of this compound was first reported in the early 20th century.[9] Commercial production typically involves the etherification of phenol (B47542) with an acrylic acid derivative, followed by the hydrolysis of the resulting ester.[9] One of the classical laboratory methods includes the nucleophilic substitution of phenoxyacetic acid derivatives with suitable alkylating agents under basic conditions.[9]

G phenol Phenol etherification Etherification phenol->etherification acrylic_acid_deriv Acrylic Acid Derivative acrylic_acid_deriv->etherification ester_intermediate Ester Intermediate etherification->ester_intermediate hydrolysis Hydrolysis (Acidic or Basic) ester_intermediate->hydrolysis ppa This compound hydrolysis->ppa G ppa This compound (or other AOPPs) accase Acetyl-CoA Carboxylase (ACCase) ppa->accase Binds to inhibition Inhibition accase->inhibition fatty_acid_synthesis Fatty Acid Synthesis inhibition->fatty_acid_synthesis disruption Disruption fatty_acid_synthesis->disruption phospholipids Phospholipid Production disruption->phospholipids membrane_damage Cell Membrane Damage phospholipids->membrane_damage Leads to plant_death Plant Death membrane_damage->plant_death G start Start extract_accase Extract ACCase from susceptible plant tissue start->extract_accase prepare_assay Prepare assay mixture: Buffer, ATP, NaH¹⁴CO₃, Acetyl-CoA extract_accase->prepare_assay add_inhibitor Add this compound (or other test compound) prepare_assay->add_inhibitor incubate Incubate at optimal temperature add_inhibitor->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction measure_radioactivity Measure incorporation of ¹⁴C into malonyl-CoA via liquid scintillation counting stop_reaction->measure_radioactivity calculate_inhibition Calculate % inhibition relative to control measure_radioactivity->calculate_inhibition end End calculate_inhibition->end G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_initial Incubate for 24 hours seed_cells->incubate_initial add_compound Add serial dilutions of This compound incubate_initial->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability relative to control measure_absorbance->calculate_viability end End calculate_viability->end

References

Unveiling 3-Phenoxypropionic Acid: A Technical Guide to its Natural Occurrence and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid, a simple aromatic carboxylic acid, and its analogues have garnered increasing interest within the scientific community. While initially explored for its role as a synthetic building block, recent discoveries have highlighted its presence in natural systems and the diverse biological activities of its derivatives. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the landscape of its natural and synthetic analogues, and presents detailed experimental protocols and signaling pathway diagrams to support further research and development in this promising area.

Natural Occurrence of this compound

Contrary to some earlier beliefs that this compound is exclusively a product of industrial synthesis, emerging evidence has identified its presence in the microbial world. It is not known to occur naturally in plants or animals.

Bacterial Production

Certain bacterial species have been identified as producers of this compound. Notably, terrestrial actinomycetes, such as Streptomyces sp., have been shown to synthesize this compound, which exhibits antimicrobial properties.[1] Endophytic bacteria, for instance, Arthrobacter humicola isolated from the roots of Korean turf grass (Zoysia japonica), also produce this compound, where it is suggested to play a role in phytotoxicity.

Gut Microbiota Metabolism

This compound has been identified as a metabolite produced by the gut microbiota. This discovery underscores the intricate chemical communication between the host and its resident microbial populations and opens avenues for investigating the physiological effects of this microbially-derived compound on host health.

Biological Activities of this compound

The biological activities of this compound are an area of active investigation. Current research points to its involvement in several key biological processes:

  • Antimicrobial Activity: As produced by Streptomyces sp., this compound has demonstrated inhibitory effects against various bacteria and fungi.[1]

  • Phytotoxic Effects: The production of this compound by the endophytic bacterium Arthrobacter humicola is associated with phytotoxicity, suggesting a role in plant-microbe interactions.

  • Intestinal Barrier Function: As a gut microbial metabolite, this compound has been shown to enhance the intestinal epithelial barrier function through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Analogues of this compound

The structural scaffold of this compound has served as a template for the development of a wide array of synthetic analogues with significant therapeutic and commercial applications. The exploration of naturally occurring analogues, however, is a less developed field.

Natural Analogues

The direct natural analogues of this compound are not extensively documented. However, structurally related phenylpropionic acids are widespread in nature. For instance, 3-phenylpropionic acid (hydrocinnamic acid) is a common plant metabolite and is also produced by various bacteria. While not a direct phenoxy derivative, its structural similarity and shared metabolic pathways in some microorganisms are noteworthy.

Synthetic Analogues

A vast number of synthetic analogues of this compound have been developed, leading to important discoveries in medicine and agriculture. These derivatives often feature substitutions on the phenyl ring and modifications to the propionic acid side chain.

Table 1: Prominent Synthetic Analogues of this compound and their Biological Activities

Analogue NameChemical StructureKey Biological ActivitiesTherapeutic/Commercial Applications
Fenoprofen 2-(3-phenoxyphenyl)propanoic acidNon-steroidal anti-inflammatory drug (NSAID); Cyclooxygenase (COX) inhibitorTreatment of pain and inflammation in conditions like arthritis.
Clofibrate Ethyl 2-(4-chlorophenoxy)-2-methylpropanoateFibrate; Peroxisome proliferator-activated receptor alpha (PPARα) agonistTreatment of hyperlipidemia.
2,4-Dichlorophenoxyacetic acid (2,4-D) (2,4-Dichlorophenoxy)acetic acidHerbicide; Synthetic auxinBroadleaf weed control in agriculture and horticulture.
Quizalofop (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acidHerbicide; Acetyl-CoA carboxylase (ACCase) inhibitorPost-emergence control of grass weeds in broadleaf crops.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its analogues.

Synthesis of this compound

Method: Williamson Ether Synthesis

Materials:

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add phenol to the ethanolic NaOH solution and stir until a clear solution is obtained.

  • Slowly add 3-bromopropionic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield crude this compound.

  • Recrystallize the crude product from hot water or a suitable solvent system to obtain pure this compound.

Synthesis of Fenoprofen

Method: Multi-step synthesis from 3-hydroxyacetophenone.[2]

Materials:

Procedure:

  • Esterification: React 3-hydroxyacetophenone with bromobenzene in the presence of potassium carbonate and copper fillings to form 3-phenoxyacetophenone.[2]

  • Reduction: Reduce the carbonyl group of 3-phenoxyacetophenone using sodium borohydride to yield the corresponding alcohol.[2]

  • Bromination: Convert the alcohol to a bromo derivative using phosphorus tribromide.[2]

  • Cyanation: React the bromo derivative with sodium cyanide to introduce a nitrile group, forming 2-(3-phenoxyphenyl)propionitrile.[2]

  • Hydrolysis: Hydrolyze the nitrile group using a strong acid (e.g., HCl) to produce fenoprofen.[2]

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionic acid

Materials:

  • Ethyl 2-(4-chlorophenoxy)-2-methylpropionate

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl 2-(4-chlorophenoxy)-2-methylpropionate in tetrahydrofuran, add water and lithium hydroxide monohydrate at room temperature.[3]

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Dilute the mixture with water and wash with dichloromethane.[3]

  • Separate the aqueous phase and acidify it to a pH of approximately 2 with 1 M aqueous hydrochloric acid.[3]

  • Extract the acidified aqueous phase with dichloromethane twice.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-chlorophenoxy)-2-methylpropionic acid as a white solid.[3]

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, as a gut microbial metabolite, has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a crucial role in maintaining intestinal barrier function.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm PPA This compound AhR_complex AhR-HSP90-XAP2-p23 Complex PPA->AhR_complex Binds AhR AhR AhR_complex->AhR Dissociates AhR_translocation AhR HSP90 HSP90 XAP2 XAP2 p23 p23 AhR_ARNT AhR-ARNT Complex AhR_translocation->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Genes (e.g., Tight Junction Proteins) XRE->Target_Genes Activates Transcription Transcription Target_Genes->Transcription

AhR Signaling Pathway Activation by this compound

Diagram Description: The diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. In the cytoplasm, this compound binds to the inactive AhR complex, leading to its dissociation. The activated AhR translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This pathway is crucial for the regulation of genes involved in maintaining the intestinal barrier.

Conclusion

This compound, once primarily viewed through the lens of synthetic chemistry, is now recognized as a naturally occurring microbial metabolite with significant biological activities. The exploration of its natural analogues remains a fertile ground for discovery. The extensive library of synthetic analogues, particularly in the realms of anti-inflammatory drugs and herbicides, demonstrates the versatility of this chemical scaffold. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the natural context of this compound, detailed experimental methodologies, and a visual representation of a key signaling pathway. Further investigation into the natural occurrence, biological functions, and therapeutic potential of this compound and its analogues is poised to yield exciting advancements in both basic science and applied medicine.

References

A Technical Guide to the Biological Activity Screening of 3-Phenoxypropionic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen 3-phenoxypropionic acid and its derivatives for various biological activities. Arylpropionic acids, the class to which these compounds belong, are well-established as possessing a wide range of biological functions, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] This document details the experimental protocols for key in vitro assays, presents available quantitative data to illustrate the potential efficacy of this chemical scaffold, and visualizes critical workflows and signaling pathways.

Data Presentation: Biological Activity

Table 1: Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell Line (Cancer Type)IC50 (µM)Reference
3-(4-chlorophenyl)-3-(furan-2-yl)propanoic acidHeLa (Cervical)1.69 - 6.18[2]
Substituted Chalcone Derivative 3hMCF-7 (Breast)0.71 ± 0.17[3]
Substituted Chalcone Derivative 3cMCF-7 (Breast)1.5 ± 0.18[3]
Substituted Chalcone Derivative 3hMDA-MB-231 (Breast)6.5 ± 0.83[3]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidN/A (In vivo model)N/A[4]
3-benzoyl-propionic acidJ774 (Macrophage)Non-cytotoxic[5]

Table 2: Anti-inflammatory Activity

Compound/DerivativeAssayInhibition (%) / IC50 (µM)Reference
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (75 mg/kg)Carrageenan-induced paw edema43.3% inhibition[6]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (150 mg/kg)Carrageenan-induced paw edema42.2% inhibition[6]
Phenoxyacetic Acid Derivative 5fCOX-2 InhibitionIC50 = 0.06 ± 0.01 µM[7]
Phenoxyacetic Acid Derivative 7bCOX-2 InhibitionIC50 = 0.08 ± 0.01 µM[7]
Phenoxyacetic Acid Derivative 5fCOX-1 InhibitionIC50 = 6.69 ± 0.15 µM[4]
Phenoxyacetic Acid Derivative 7bCOX-1 InhibitionIC50 = 4.07 ± 0.12 µM[4]

Table 3: Antioxidant Activity (IC50 values)

Compound/DerivativeAssayIC50Reference
N-Methyl Substituted Thiazole-Derived Polyphenol 7jDPPH Radical Scavenging< Ascorbic Acid[8]
N-Methyl Substituted Thiazole-Derived Polyphenol 7kABTS Radical Scavenging< Trolox[8]
3-substituted-2-oxindole derivative (5-fluoro analogue)DPPH Radical Scavenging~70% scavenging at 500 µg/ml[9]

Table 4: Antimicrobial Activity (MIC values)

Compound/DerivativeOrganismMIC (µg/mL)Reference
Phenolic Acids (general)Gram-positive & Gram-negative bacteriaVaries[10][11]
N-Arylpiperazine DerivativeM. kansasii17.62 µM[12]
N-Arylpiperazine DerivativeM. marinum65.32 µM[12]

Experimental Protocols

Detailed methodologies for the primary screening of this compound and its derivatives are provided below. These protocols are based on established and widely used methods in drug discovery.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with DMSO at the same concentration as the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Test Sample / Absorbance of Control) x 100 The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of protein denaturation. Inflammation can be caused by protein denaturation, and compounds that can prevent this are considered to have potential anti-inflammatory effects. Bovine Serum Albumin (BSA) or egg albumin is used as the protein source.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% aqueous solution) or fresh hen's egg albumin

  • Phosphate-Buffered Saline (PBS), pH 6.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference standard drug (e.g., Diclofenac sodium)

  • Water bath

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 2.8 mL of PBS, 2 mL of varying concentrations of the test compound (e.g., 100 to 1000 µg/mL), and 0.2 mL of 1% BSA or egg albumin solution.

  • Control and Standard: A control group is prepared with the vehicle solvent instead of the test compound. A standard group is prepared with a reference anti-inflammatory drug.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heating: The mixtures are then heated at 70°C in a water bath for 5-15 minutes to induce protein denaturation.

  • Cooling: After heating, the solutions are cooled to room temperature.

  • Absorbance Measurement: The turbidity or absorbance of the solutions is measured at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100[6][9] The IC₅₀ value can be determined by plotting the percentage inhibition against the compound concentration.

Protein_Denaturation_Workflow start Start mix Prepare Reaction Mixture: - PBS (pH 6.4) - Test Compound / Control - Protein (BSA or Egg Albumin) start->mix incubate1 Incubate at 37°C (20 min) mix->incubate1 heat Heat at 70°C (5-15 min to denature protein) incubate1->heat cool Cool to Room Temperature heat->cool read Measure Absorbance (Turbidity) at 660 nm cool->read analyze Calculate % Inhibition read->analyze end End analyze->end

Workflow for Protein Denaturation Inhibition Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 100 µM in methanol)

  • Test compounds dissolved in methanol (B129727) or another suitable solvent

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate or cuvettes

  • UV/Vis Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add a small volume of the test compound solution at various concentrations (e.g., 20 µL).

  • Add DPPH: Add the DPPH working solution to each well (e.g., 200 µL).

  • Control and Standard: Prepare a control (DPPH solution with solvent only) and a standard with a known antioxidant.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[13][14]

DPPH_Assay_Workflow start Start prepare Prepare Serial Dilutions of Test Compound start->prepare mix Mix Compound with DPPH Solution prepare->mix incubate Incubate in Dark (10-30 min) mix->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Scavenging and IC50 read->analyze end End analyze->end

Workflow for the DPPH Antioxidant Assay.
Antimicrobial Activity: Broth Microdilution Assay for MIC

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium and inoculate them into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth medium only), and a standard antibiotic control.

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.

MIC_Assay_Workflow start Start prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Perform Serial Dilutions of Test Compound in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate controls Include Positive, Negative, and Antibiotic Controls inoculate->controls incubate Incubate Plate (16-20h at 37°C) controls->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

Mechanisms of Action

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis and Inhibition Pathway

By inhibiting COX-1 and/or COX-2, this compound derivatives can reduce the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory response. The therapeutic efficacy and side-effect profile of a given derivative will largely depend on its relative selectivity for COX-2 over COX-1, with higher COX-2 selectivity generally associated with a lower risk of gastrointestinal side effects.[3]

References

An In-depth Technical Guide on the Herbicide Mechanism of Action of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypropionic acid and its derivatives are members of the phenoxy herbicide family, a class of synthetic auxins that have been pivotal in selective weed control for decades.[1] This technical guide provides a comprehensive overview of the core mechanism of action by which this compound exerts its herbicidal effects. By mimicking the natural plant hormone indole-3-acetic acid (IAA), these compounds bind to and activate the auxin signaling pathway, leading to a cascade of molecular events that result in uncontrolled growth and ultimately, the death of susceptible plant species.[2][3] This document details the molecular interactions with auxin co-receptors, summarizes quantitative data on binding affinities and physiological responses, provides detailed experimental protocols for mechanism-of-action studies, and presents visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action of this compound is its function as a synthetic auxin.[4] At herbicidal concentrations, it overwhelms the plant's natural hormonal balance, disrupting various growth and developmental processes.[2][5] The key events in this mechanism are detailed below.

Molecular Target: The TIR1/AFB Auxin Co-Receptor Complex

The central molecular target for synthetic auxins, including this compound, is the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7][8]

  • Binding and Complex Stabilization: In the presence of an auxin, such as this compound, the hormone acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein.[8] This binding event stabilizes the interaction between the TIR1/AFB F-box protein and an Aux/IAA repressor protein.[6][8]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The TIR1/AFB protein is a component of a larger SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).[8] The formation of the stable TIR1/AFB-auxin-Aux/IAA complex leads to the polyubiquitination of the Aux/IAA protein.[6] This marks the Aux/IAA for degradation by the 26S proteasome.[6]

  • Activation of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[6] The degradation of Aux/IAA proteins frees the ARFs, allowing them to bind to auxin response elements (AuxREs) in the promoters of early auxin-responsive genes and activate their transcription.[6]

Downstream Physiological Effects

The massive, uncontrolled activation of auxin-responsive genes leads to a variety of physiological disruptions in susceptible plants, including:

  • Uncontrolled Cell Elongation and Division: The primary action of auxins is to promote cell elongation, partly by increasing cell wall plasticity.[2] At herbicidal concentrations, this process becomes unregulated, leading to abnormal growth, such as leaf epinasty (downward curling), stem twisting, and tissue proliferation.[2]

  • Disrupted Nucleic Acid and Protein Metabolism: The widespread changes in gene expression affect nucleic acid and protein synthesis, further contributing to the disorganized growth.[2]

  • Ethylene Production: High levels of auxin can stimulate the production of ethylene, another plant hormone, which can lead to senescence and abscission (leaf drop).[2][5]

This cascade of events ultimately leads to the death of the susceptible plant. The selectivity of phenoxy herbicides for broadleaf weeds over grasses is a key feature, though the precise molecular basis for this selectivity is complex and not fully elucidated.[1][9]

Quantitative Data

Table 1: Binding of 2,4-D to TIR1/AFB Receptors
LigandReceptorBinding Relative to IAA (%)Inhibition Constant (Ki)Reference(s)
2,4-DAtTIR129%> 1 µM (with IAA7)[2][10]
2,4-DAtAFB222%Not Determined[10]
2,4-DAtAFB540%Not Determined[10]

Binding was measured using surface plasmon resonance (SPR) and competitive [³H]IAA binding assays. The relative binding is normalized to the binding of the natural auxin, IAA (100%).

Table 2: Herbicidal Efficacy of 2,4-D on Plants
Plant SpeciesAssay TypeConcentrationEffectReference(s)
Arabidopsis thalianaPrimary Root Growth Inhibition0.05 µMSignificant inhibition[4][11]
Arabidopsis thalianaPrimary Root Growth Inhibition0.5 µMStrong inhibition[4][11]
Broadleaf WeedsWhole-Plant Dose-Response1 - 2 L·ha⁻¹Effective control[9]
Grass SpeciesWhole-Plant Dose-Response-Generally tolerant[1]
Table 3: Effect of 2,4-D on Auxin-Responsive Gene Expression
Plant SpeciesGene (or Gene Family)TreatmentFold Change in ExpressionReference(s)
Gossypium hirsutum (Cotton)GH3 (A13G155500)2,4-D442-fold increase[12]
Trifolium pratense (Red Clover)Aux/IAA, ARFs2,4-DGeneral overexpression[6]
Arabidopsis thalianapDR5::GUS reporter10 µM 2,4-D (5h)Strong induction[4][11]

Signaling Pathway and Experimental Workflow Diagrams

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus cluster_degradation Ubiquitination PPA This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB (F-Box Protein) PPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with TIR1_AFB->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Activation of Auxin-Responsive Genes AuxRE->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Signaling pathway of this compound as a synthetic auxin.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_assays Experimental Validation cluster_biochemical Biochemical Assays cluster_physiological Physiological Assays cluster_molecular Molecular Assays cluster_analysis Data Analysis & Conclusion Hypothesis Hypothesis: This compound acts as a synthetic auxin Binding_Assay Auxin Receptor Binding Assay (e.g., SPR) Hypothesis->Binding_Assay Coleoptile_Assay Coleoptile Elongation Bioassay Hypothesis->Coleoptile_Assay Whole_Plant_Assay Whole-Plant Efficacy Assay Hypothesis->Whole_Plant_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR / RNA-seq) Hypothesis->Gene_Expression_Assay Data_Analysis Analyze Binding Affinity (Kd), Growth Inhibition (IC50), and Gene Expression (Fold Change) Binding_Assay->Data_Analysis Coleoptile_Assay->Data_Analysis Whole_Plant_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Conclusion Conclusion: Confirm mechanism of action Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid (CAS No: 7170-38-9) is a carboxylic acid derivative with an aromatic ether linkage. Its chemical structure suggests a degree of thermal stability, but also multiple potential pathways for thermal decomposition. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including as a potential building block in pharmaceutical synthesis. This guide summarizes the known physical properties, outlines standard methodologies for thermal analysis, and presents a theoretically-grounded profile of its anticipated thermal degradation.

Physicochemical and Stability Data

While quantitative data on the decomposition temperature is not available in the cited literature, Safety Data Sheets (SDS) consistently state that this compound is stable under normal storage conditions.[1][2] Hazardous decomposition is noted to occur under fire conditions, leading to the formation of carbon oxides.[1]

Table 1: Summary of Known Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 98 - 100 °C[1][3]
Boiling Point 235 - 245 °C[3][5]
Chemical Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂).[1]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed. Below are detailed, generalized protocols for these essential experiments.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the onset temperature of decomposition, quantify mass loss as a function of temperature, and identify the evolved gaseous byproducts during decomposition.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: The analysis is performed using a TGA instrument coupled via a heated transfer line to an FTIR spectrometer.

  • TGA Parameters:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • FTIR Parameters:

    • Data Collection: FTIR spectra of the evolved gases are collected continuously throughout the TGA run (e.g., 1 spectrum every 15 seconds).

    • Spectral Range: A mid-IR range (e.g., 4000-650 cm⁻¹) is scanned to detect common decomposition products.

  • Data Analysis: The TGA data is analyzed to determine the onset of decomposition (Tₒₙₛₑₜ) and the temperature of maximum mass loss rate (Tₘₐₓ). The FTIR data is analyzed to identify the chemical signature of evolved gases (e.g., CO₂, CO, H₂O, and fragments of the parent molecule) by correlating their appearance with specific mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and detect any other thermally induced phase transitions or reactions (e.g., crystallization, solid-solid transitions) that are not associated with mass loss.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: The analysis is performed using a Differential Scanning Calorimeter.

  • DSC Parameters:

    • Temperature Program: A heat-cool-heat cycle is often employed. For instance, heat from ambient to 120 °C (well above the reported melting point) at a rate of 10 °C/min, cool back to ambient at the same rate, and then apply a second heating ramp.

    • Atmosphere: An inert nitrogen atmosphere is maintained at a low flow rate (e.g., 20 mL/min).

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization). The onset temperature of the melting peak is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔHբᵤₛ).

Visualizing Workflows and Degradation Pathways

Experimental Workflow

The logical sequence for a comprehensive thermal analysis of this compound is depicted below. This workflow ensures a systematic characterization from basic physical transitions to complex decomposition reactions.

G cluster_0 Thermal Analysis Workflow cluster_1 Data Interpretation start Sample of This compound dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ftir Thermogravimetric Analysis - FTIR (TGA-FTIR) start->tga_ftir dsc_data Melting Point, Enthalpy of Fusion, Phase Transitions dsc->dsc_data py_gcms Pyrolysis-Gas Chromatography - Mass Spectrometry (Py-GC/MS) tga_ftir->py_gcms Based on Tmax tga_data Decomposition Temp, Mass Loss Profile tga_ftir->tga_data ftir_data Identification of Evolved Gases (CO, CO₂) tga_ftir->ftir_data py_data Identification of Degradation Fragments py_gcms->py_data report Comprehensive Thermal Stability Report dsc_data->report tga_data->report ftir_data->report py_data->report

Caption: A typical workflow for the comprehensive thermal analysis of a chemical compound.

Proposed Thermal Degradation Profile

Based on theoretical studies of the closely related 2-phenoxypropionic acid, a plausible non-radical degradation pathway for this compound can be proposed. The initial step is likely an intramolecular reaction involving the carboxylic acid group and the ether linkage, leading to the elimination of stable molecules.

G cluster_main Proposed Thermal Degradation Pathway of this compound cluster_path1 Pathway A: Decarboxylation & Rearrangement cluster_path2 Pathway B: Radical Scission (High Temp) parent This compound (C₉H₁₀O₃) intermediate1 Transition State (Intramolecular Proton Transfer) parent->intermediate1 Heat (Δ) radicals Phenoxy Radical (C₆H₅O•) + Propionic Acid Radical (•C₂H₄COOH) parent->radicals High Energy (e.g., >400°C) products1 Phenol (B47542) (C₆H₆O) + Acrylic Acid (C₃H₄O₂) intermediate1->products1 acrylic_decomp Further Decomposition (CO, CO₂, H₂O, Char) products1->acrylic_decomp Higher Temp. final_products CO, CO₂, H₂O, Soot acrylic_decomp->final_products radicals->final_products

Caption: A proposed thermal degradation mechanism for this compound.

This proposed pathway suggests an initial, lower-energy decomposition into phenol and acrylic acid, with the latter undergoing further breakdown at higher temperatures. At very high temperatures, direct radical scission of the ether and alkyl bonds would lead to a complex mixture of smaller molecules and eventual carbonization. The final degradation products of CO and CO₂ are consistent with safety data.[1]

Conclusion

While this compound is stable under standard conditions, it is expected to undergo thermal decomposition at elevated temperatures. The lack of published experimental data highlights an opportunity for further research. The methodologies and theoretical pathways outlined in this guide provide a robust framework for such an investigation. A comprehensive thermal analysis, following the proposed workflow, would yield valuable quantitative data on the stability limits and degradation kinetics of this compound, which is essential for ensuring its safe and effective use in research and development.

References

Methodological & Application

Synthesis of 3-Phenoxypropionic Acid from Phenol and Acrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-phenoxypropionic acid, a valuable intermediate in pharmaceutical and chemical industries. The primary synthetic route detailed is the Michael addition of phenol (B47542) to acrylic acid, a common and efficient method for forming carbon-oxygen bonds. Both base-catalyzed and phosphine-catalyzed methodologies are presented, offering flexibility in reaction setup and optimization. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

This compound is a carboxylic acid derivative featuring a phenoxy group. It serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is most commonly achieved through the Michael addition of phenol to an acrylic acid derivative. This reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a direct and atom-economical route to the desired product.

This document outlines two primary catalytic approaches for this transformation: a base-catalyzed pathway utilizing common bases such as sodium hydroxide, and a phosphine-catalyzed pathway employing catalysts like triphenylphosphine. The choice of catalyst can influence reaction rates, yields, and substrate scope.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phenol and acrylic acid proceeds via a Michael addition reaction. The general mechanism involves the activation of the phenol nucleophile, which then attacks the β-carbon of the acrylic acid Michael acceptor.

Base-Catalyzed Michael Addition

In the presence of a base, the acidic proton of the phenol is abstracted to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient β-carbon of acrylic acid. Subsequent protonation of the resulting enolate yields this compound.

G phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base base Base (e.g., NaOH) intermediate Enolate Intermediate phenoxide->intermediate + Acrylic Acid acrylic_acid Acrylic Acid product This compound intermediate->product + H+ G phenol Phenol acrylic_acid Acrylic Acid zwitterion Zwitterionic Intermediate acrylic_acid->zwitterion + PPh3 phosphine PPh3 phenoxide Phenoxide Ion zwitterion->phenoxide + Phenol, - [PPh3-H]+ product This compound phenoxide->product + Acrylic Acid, + H+ G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Phenol + Acrylic Acid reaction Reaction Mixture reactants->reaction + Catalyst catalyst Catalyst (Base or Phosphine) quench Quenching/Acidification reaction->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying crude Crude Product drying->crude recrystallization Recrystallization crude->recrystallization pure_product Pure this compound recrystallization->pure_product

Application Notes and Protocols for the Synthesis of 3-Phenoxypropionic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The Williamson ether synthesis provides a reliable and straightforward method for its preparation. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion, forming an ether linkage. This document provides detailed protocols and application notes for the synthesis of this compound, including data on reaction conditions and expected outcomes. The core of this synthesis is the SN2 reaction between a phenoxide and a 3-halopropionic acid.[1]

Principle of the Method

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this specific application, a phenoxide ion, generated by treating phenol (B47542) with a base, acts as the nucleophile. This nucleophile attacks the electrophilic carbon atom of a 3-halopropionic acid, which bears a leaving group (a halogen). The reaction results in the formation of an ether bond and the displacement of the halide ion.[1]

The general reaction is as follows:

Experimental Protocols

Protocol 1: Synthesis of this compound using 3-Chloropropionic Acid and Potassium Hydroxide (B78521)

This protocol is adapted from a known procedure for the synthesis of β-phenoxypropionic acid.[2]

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • 3-Chloropropionic acid

  • Deionized water

  • Diethyl ether

  • Petroleum ether

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Potassium Phenoxide: In a round-bottom flask, dissolve potassium hydroxide (112 g, 2.0 mol) in water (100 mL). To this solution, add phenol (203 g, 2.16 mol) and heat the mixture to 70 °C with stirring until a homogenous solution is obtained.[2]

  • Addition of 3-Chloropropionic Acid: While maintaining the temperature at 70 °C, alternately add small portions of a solution of 3-chloropropionic acid (101 g, 0.93 mol) in water (100 mL) and a solution of potassium hydroxide (44 g, 0.81 mol) in water (50 mL) over a period of 30 minutes.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 10 minutes.[2]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and wash it with diethyl ether to remove any unreacted phenol.[2]

    • Acidify the aqueous phase with hydrochloric acid until it is acidic to litmus (B1172312) paper.[2]

    • Extract the acidified aqueous phase with diethyl ether.[2]

    • Combine the ethereal extracts and wash them with a saturated sodium carbonate solution.[2]

    • Separate the aqueous sodium carbonate layer and acidify it with hydrochloric acid.[2]

    • Extract the resulting aqueous layer with diethyl ether.[2]

  • Purification:

    • Dry the combined final ethereal extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Evaporate the solvent using a rotary evaporator.[2]

    • Crystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure this compound.[2]

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents for Protocol 1
ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
Phenol94.112032.162.32
3-Chloropropionic acid108.521010.931.00
Potassium Hydroxide (total)56.111562.782.99
Table 2: Physical and Spectroscopic Data of this compound
PropertyValue
Molecular FormulaC₉H₁₀O₃[3]
Molecular Weight166.17 g/mol [3]
Melting Point98-100 °C
Boiling Point235-245 °C
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.33-7.27 (m, 2H), 7.00-6.96 (m, 1H), 6.92-6.88 (m, 2H), 4.29 (t, 2H), 2.93 (t, 2H)
¹³C NMR (CDCl₃) δ (ppm) 178.1, 158.2, 129.5, 121.2, 114.5, 66.2, 34.2
Mass Spectrum (m/z) 166 (M+), 121, 94, 77, 65, 51

Discussion of Reaction Parameters

The yield and purity of this compound are influenced by several factors:

  • Choice of Halide: The reactivity of the 3-halopropionic acid follows the order I > Br > Cl, which is characteristic of SN2 reactions.[4] Therefore, using 3-bromopropionic acid or 3-iodopropionic acid would be expected to result in higher yields and/or shorter reaction times compared to 3-chloropropionic acid under identical conditions.

  • Base: A variety of bases can be used to generate the phenoxide ion. Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are effective.[5] Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[5][6] The choice of base can also influence the potential for side reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are known to accelerate SN2 reactions and are commonly used in Williamson ether synthesis.[1][7] Protic solvents, like the water used in the provided protocol, can solvate the nucleophile and may slow down the reaction rate compared to aprotic solvents.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions, such as elimination.[7]

Potential Side Reactions

The primary competing side reaction in the Williamson ether synthesis is the E2 elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[7] Since 3-halopropionic acids are primary halides, this is less of a concern. Another possible side reaction is the C-alkylation of the phenoxide ion, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[5] The choice of solvent and reaction conditions can influence the ratio of O-alkylation to C-alkylation.[8]

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow start Start: Reagents reagents Phenol 3-Halopropionic Acid Base (e.g., KOH) start->reagents reaction_setup Reaction Setup: - Dissolve base in solvent - Add phenol to form phenoxide - Add 3-halopropionic acid reagents->reaction_setup reaction Reaction: Heat to 70-100°C reaction_setup->reaction workup Work-up: - Cool reaction mixture - Acidify - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize workup->purification product Product: This compound purification->product analysis Analysis: - Melting Point - NMR - Mass Spectrometry product->analysis end End analysis->end

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols: 3-Phenoxypropionic Acid as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. Their structural motif, featuring a phenyl ring linked to a propionic acid chain via an ether bond, provides a versatile scaffold for the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key class of cardiovascular drugs: beta-blockers.

Application: Synthesis of Beta-Adrenergic Receptor Blockers (Beta-Blockers)

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] The core structure of most beta-blockers is a phenoxypropanolamine moiety. This compound derivatives can be strategically utilized to construct this essential pharmacophore.

This application note will focus on a representative synthesis of a beta-blocker, (S)-Betaxolol, starting from a functionalized this compound derivative. Betaxolol is a selective β1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[2]

Logical Workflow for the Synthesis of (S)-Betaxolol

The overall synthetic strategy involves the transformation of a substituted this compound into a key phenolic intermediate, which is then converted to the target beta-blocker.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: (S)-Betaxolol Synthesis Start 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propionic acid Step1 Reduction of Carboxylic Acid Start->Step1 Intermediate1 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-1-ol Step1->Intermediate1 Step2 Oxidation to Aldehyde Intermediate1->Step2 Intermediate2 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propanal Step2->Intermediate2 Step3 Baeyer-Villiger Oxidation Intermediate2->Step3 Intermediate3 4-(2-(cyclopropylmethoxy)ethyl)phenol Step3->Intermediate3 Step4 Epoxidation Intermediate3->Step4 Intermediate4 (R)-2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane Step4->Intermediate4 Step5 Ring Opening with Isopropylamine Intermediate4->Step5 FinalProduct (S)-Betaxolol Step5->FinalProduct G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor β1-Adrenergic Receptor GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates Response Increased Heart Rate & Contractility CaChannel->Response Leads to Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Receptor Activates BetaBlocker Beta-Blocker (e.g., Betaxolol) BetaBlocker->Receptor Blocks

References

Application Notes and Protocols for the Preparation of 3-Phenoxypropionic Acid Esters in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esters are a pivotal class of organic compounds renowned for their characteristic pleasant and often fruity aromas, making them indispensable components of the fragrance and flavor industries. The synthesis of novel ester compounds is a continuous pursuit to develop new and unique scent profiles for a wide array of consumer products, including perfumes, cosmetics, and household goods. Among these, 3-phenoxypropionic acid esters represent a promising group of molecules with potential for diverse and complex fragrance applications. Their structure, combining an aromatic phenoxy group with a propionate (B1217596) ester moiety, allows for a range of scent characteristics depending on the alcohol used in their synthesis.

These application notes provide a comprehensive overview of the preparation of this compound esters, focusing on the widely utilized Fischer-Speier esterification method. Detailed experimental protocols, key physicochemical and olfactory data, and diagrammatic representations of the synthesis workflow are presented to guide researchers in the successful synthesis and evaluation of these fragrant compounds.

Physicochemical and Olfactory Properties

A summary of the key physicochemical properties of the parent acid and the anticipated properties of its ester derivatives is provided below. Olfactory descriptors are based on structurally related compounds and general principles of fragrance chemistry, where the ester functional group contributes to fruity notes, while the phenoxy group can impart floral or other complex characteristics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Olfactory Profile
This compoundC₉H₁₀O₃166.17235-245[1][2]98-100[1][2]Faint, characteristic[3]
Methyl 3-PhenoxypropionateC₁₀H₁₂O₂180.20(Predicted) ~250-260(Predicted) <25Sweet, fruity, floral[4]
Ethyl 3-PhenoxypropionateC₁₁H₁₄O₂194.23(Predicted) ~260-270(Predicted) <25Sweet, fruity, with hints of strawberry or apple[5][6]
Isoamyl 3-PhenoxypropionateC₁₄H₂₀O₂220.31(Predicted) ~280-290(Predicted) <25Fruity, reminiscent of banana and apricot[7][8]

Experimental Protocols

The following protocols detail the synthesis of various this compound esters via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.

General Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Reactants This compound + Alcohol (e.g., Methanol (B129727), Ethanol (B145695), Isoamyl Alcohol) Acid_Catalyst Add Strong Acid Catalyst (e.g., conc. H₂SO₄) Reactants->Acid_Catalyst Reflux Heat to Reflux Acid_Catalyst->Reflux Workup Work-up: 1. Neutralization (aq. NaHCO₃) 2. Extraction (e.g., Diethyl Ether) 3. Washing (Brine) Reflux->Workup Drying Drying of Organic Phase (e.g., Anhydrous Na₂SO₄) Workup->Drying Purification Purification: Vacuum Distillation or Column Chromatography Drying->Purification Product Pure 3-Phenoxypropionic Acid Ester Purification->Product

Caption: General workflow for the synthesis of this compound esters via Fischer-Speier esterification.

Protocol 1: Synthesis of Methyl 3-Phenoxypropionate

Materials:

  • This compound (1.0 eq)

  • Methanol (10-20 eq, serves as reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound and an excess of methanol.

  • With stirring, slowly add concentrated sulfuric acid to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-phenoxypropionate.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Protocol 2: Synthesis of Ethyl 3-Phenoxypropionate

This protocol is analogous to the synthesis of the methyl ester, with the substitution of ethanol for methanol.

Materials:

  • This compound (1.0 eq)

  • Ethanol (10-20 eq)

  • Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Combine this compound and an excess of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Set up for reflux and heat the mixture at the boiling point of ethanol (approximately 78°C) for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic phase with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ethyl 3-phenoxypropionate.

  • Purify by vacuum distillation.

Protocol 3: Synthesis of Isoamyl 3-Phenoxypropionate

This synthesis requires a slightly modified workup due to the higher boiling point of isoamyl alcohol.

Materials:

  • This compound (1.0 eq)

  • Isoamyl alcohol (3-methyl-1-butanol) (2.0-3.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (0.05-0.1 eq)

  • Toluene (as solvent, optional, can aid in azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine this compound, isoamyl alcohol, and the acid catalyst. Toluene can be added as a solvent.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess isoamyl alcohol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Logical Relationship of Synthesis and Application

Synthesis_to_Application cluster_synthesis Synthesis cluster_application Fragrance Application Carboxylic_Acid This compound Esterification Fischer Esterification (Acid Catalyst, Heat) Carboxylic_Acid->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Ester 3-Phenoxypropionic Acid Ester Esterification->Ester Olfactory_Evaluation Olfactory Evaluation (Scent Profile, Intensity, Longevity) Ester->Olfactory_Evaluation Formulation Incorporation into Fragrance Formulations Olfactory_Evaluation->Formulation Product Final Product (Perfumes, Cosmetics, etc.) Formulation->Product

Caption: The logical progression from synthesis of the ester to its application in fragrance development.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated acids (sulfuric acid, p-toluenesulfonic acid) are highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle, water bath).

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The synthesis of this compound esters via Fischer-Speier esterification is a robust and versatile method for accessing novel fragrance compounds. By varying the alcohol component, a range of esters with potentially unique and desirable olfactory properties can be produced. The protocols provided herein offer a solid foundation for researchers to explore this chemical space. Further investigation into the specific odor thresholds, substantivity, and performance of these esters in various product matrices will be crucial for their successful application in the fragrance industry.

References

Analytical methods for quantification of 3-Phenoxypropionic acid in samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Quantification of 3-Phenoxypropionic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a carboxylic acid and aromatic ether. Accurate and robust analytical methods are essential for its quantification in various matrices, including bulk substances, environmental samples, and biological fluids for pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), outlining methodologies for sample preparation, instrumental analysis, and data interpretation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulations where concentration levels are relatively high. The principle involves separating the analyte on a reverse-phase column followed by detection using a UV spectrophotometer, typically at 210 nm where the carboxyl group absorbs.[1][2]

Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)[3]

  • Methanol (B129727) (HPLC grade)[1]

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)[3]

  • 0.45 µm syringe filters[1]

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile in a volumetric flask.[1]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

4. HPLC-UV Instrumental Conditions: A standard HPLC system equipped with a UV detector is used. The following conditions are a typical starting point and may require optimization.[1]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[1][3]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C - 40°C)[4]
Detection Wavelength 210 nm[1]

5. Data Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the retention time and peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Purity can be calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh & Dissolve Reference Standard Filter_Std Filter Standard (0.45 µm) Standard->Filter_Std Sample Weigh & Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample HPLC HPLC Injection (C18 Column) Filter_Std->HPLC Inject Standards Filter_Sample->HPLC Inject Samples UV_Detect UV Detection (210 nm) HPLC->UV_Detect Data Data Acquisition (Peak Area) UV_Detect->Data Cal_Curve Calibration Curve Construction Data->Cal_Curve Quantify Calculate Concentration Data->Quantify Cal_Curve->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Collect Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (Gradient Elution) Evap->LC ESI ESI Source (Negative Mode) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Integrate Peak Integration (Analyte & IS) MSMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Phenoxypropionic acid. This compound and its derivatives are of interest in various research and development sectors. The described reverse-phase HPLC (RP-HPLC) method is simple, accurate, and suitable for purity assessments, stability studies, and quality control applications. The protocol provides comprehensive details on chromatographic conditions, sample preparation, and standard procedures, making it readily adaptable for implementation in analytical laboratories.

Chromatographic Conditions

A reverse-phase HPLC method with UV detection was established for the analysis of this compound. The conditions are optimized for efficient separation and reliable quantification.

ParameterSpecification
HPLC System Standard HPLC or UPLC system with UV/DAD detector
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 0.1% Phosphoric Acid)
Gradient Isocratic or a simple gradient can be optimized. A starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[2]
Detection Wavelength 210 nm or 220 nm[1][3][4]
Injection Volume 10 µL[1][4]
Run Time Approximately 10 minutes (adjust as needed based on system and conditions)

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical or HPLC grade.

  • Methanol: HPLC grade (for cleaning and preparation).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm or 0.22 µm pore size (e.g., PTFE or PVDF).

Preparation of Mobile Phase
  • To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water.

  • Mix thoroughly and degas using sonication or vacuum filtration.

  • The mobile phase can be pre-mixed (e.g., 500 mL of Acetonitrile with 500 mL of the aqueous component) or mixed by the HPLC system's gradient proportioning valve.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and water.[2]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Preparation of Sample Solutions

Sample preparation is critical to ensure accurate results and protect the HPLC column.[5][6]

  • Weighing: Accurately weigh a known amount of the sample containing this compound.

  • Dissolution: Transfer the sample to a volumetric flask and add a diluent (ideally the mobile phase) to dissolve the analyte. The target concentration should fall within the linear range of the calibration curve.

  • Extraction (if required): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[7]

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection to remove particulate matter.[7]

Method Validation and Data

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][8] Key validation parameters are summarized below.

Quantitative Data Summary

The following table summarizes typical performance data for this analytical method.

ParameterTypical ResultDescription
Retention Time (t_R) ~ 4.9 minutesVaries with exact conditions; should be consistent with low RSD (<1%).[9]
Linearity (R²) ≥ 0.999Over a concentration range of 1-100 µg/mL.[10]
Limit of Detection (LOD) ~ 0.3 µg/mLTypically calculated based on a signal-to-noise ratio of 3:1.[8][11]
Limit of Quantification (LOQ) ~ 1.0 µg/mLTypically calculated based on a signal-to-noise ratio of 10:1.[8][11]
Precision (%RSD) < 2.0%For replicate injections of a standard solution.
Accuracy (% Recovery) 98.0% - 102.0%Determined by spiking a known amount of analyte into a blank matrix.

Visualized Workflow

The logical flow of the analytical protocol, from preparation to final analysis, is depicted below.

HPLC_Workflow prep_start Start: Preparation weigh 1. Weigh Standard & Sample prep_start->weigh dissolve 2. Dissolve in Diluent weigh->dissolve dilute 3. Create Serial Dilutions (for Standards) dissolve->dilute Standards filtrate 4. Filter Solution (0.45 µm Syringe Filter) dissolve->filtrate Sample dilute->filtrate hplc_analysis HPLC Analysis filtrate->hplc_analysis inject 5. Inject into HPLC System hplc_analysis->inject acquire 6. Data Acquisition (Chromatogram) inject->acquire data_processing Data Processing acquire->data_processing analyze 7. Peak Integration & Quantification data_processing->analyze report 8. Generate Report analyze->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and effective means for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method accessible and easy to implement. With proper validation, this protocol is suitable for routine quality control and various applications in research and pharmaceutical development, ensuring high accuracy and reproducibility.

References

Application Note: Quantitative Analysis of 3-Phenoxypropionic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 3-Phenoxypropionic acid in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential to achieve optimal chromatographic separation and detection. This protocol employs a robust silylation method to enhance analyte volatility and thermal stability. The described methodology is suitable for applications in metabolic research, pharmaceutical development, and environmental analysis.

Introduction

This compound is a carboxylic acid of interest in several scientific fields. Accurate and sensitive quantification of this analyte is crucial for understanding its role in biological systems and for its application in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of a wide range of compounds. However, direct GC-MS analysis of polar analytes like this compound is challenging. Derivatization is a key sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.[1][2] This protocol focuses on the silylation of this compound to form its trimethylsilyl (B98337) (TMS) ester, a derivative amenable to GC-MS analysis.[3]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., 4-Phenoxybutyric acid or a stable isotope-labeled this compound

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Pyridine (B92270) (optional, as a catalyst)

Sample Preparation (Liquid-Liquid Extraction)

This procedure is a general guideline and may require optimization based on the sample matrix.

  • To 1 mL of an aqueous sample (e.g., plasma, urine, or a reaction mixture), add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) to ensure the protonation of the carboxylic acid group.

  • Add 2 mL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge the sample at 3,000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Repeat the extraction (steps 3-6) with an additional 2 mL of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of the derivatization reagent (BSTFA with 1% TMCS). The addition of 10 µL of pyridine can catalyze the reaction.

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instrumentation.

Gas Chromatograph (GC) Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

Mass Spectrometer (MS) Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the TMS-derivatized this compound are summarized in the table below. Please note that the retention time is an estimated value and will vary depending on the specific GC system and column used. The mass fragments are predicted based on the structure of the TMS derivative.

ParameterValueReference
Analyte This compound-TMSN/A
Molecular Weight (derivatized) 238.3 g/mol N/A
Estimated Retention Time 12 - 15 minN/A
Quantification Ion (m/z) To be determined empirically (likely a prominent and specific fragment)N/A
Qualifier Ions (m/z) To be determined empiricallyN/A
Limit of Detection (LOD) To be determined empiricallyN/A
Limit of Quantification (LOQ) To be determined empiricallyN/A

Note: For accurate quantification, a calibration curve should be constructed by analyzing a series of standards of known concentrations of this compound, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample add_is Add Internal Standard sample->add_is acidify Acidify (pH 2-3) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_extract Dry Extract extract->dry_extract add_reagent Add BSTFA + 1% TMCS dry_extract->add_reagent heat Heat (60°C, 30 min) add_reagent->heat gcms GC-MS Analysis heat->gcms data_proc Data Processing (Quantification) gcms->data_proc

GC-MS analysis workflow for this compound.

Discussion

The presented protocol provides a reliable framework for the GC-MS analysis of this compound. The liquid-liquid extraction step is crucial for isolating the analyte from complex matrices and minimizing interferences. Silylation with BSTFA containing TMCS as a catalyst is a widely used and effective method for derivatizing carboxylic acids, significantly improving their volatility and chromatographic performance.[3]

The choice of an appropriate internal standard is critical for accurate quantification. An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but be chromatographically resolved. A stable isotope-labeled version of this compound is the best choice, but a structurally similar compound like 4-Phenoxybutyric acid can also be used.

The GC and MS parameters provided are a starting point and should be optimized for the specific instrument being used to achieve the best sensitivity, resolution, and peak shape. For quantitative analysis, operating the mass spectrometer in SIM mode will enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte and internal standard.

Conclusion

This application note outlines a detailed and robust protocol for the quantitative analysis of this compound by GC-MS. The method, which includes liquid-liquid extraction and silylation, is designed to provide high sensitivity and accuracy for researchers, scientists, and drug development professionals. Method validation, including the determination of linearity, precision, accuracy, LOD, and LOQ, should be performed in the user's laboratory to ensure reliable results.

References

Application Notes and Protocols for the Synthesis of Novel 3-Phenoxypropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 3-phenoxypropionic acid derivatives, a class of compounds with significant potential in drug discovery, particularly as anti-inflammatory agents. The methodologies outlined below focus on two robust and versatile synthetic strategies: the Williamson ether synthesis and the Michael addition reaction. This document also includes protocols for the characterization of the synthesized compounds and a summary of their biological context, including their mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway.

Data Presentation: A Comparative Analysis of Synthetic Yields

Table 1: Williamson Ether Synthesis of Substituted 3-Phenoxypropionic Acids

EntryPhenol (B47542) Derivative3-Halopropionic Acid DerivativeProductYield (%)Melting Point (°C)
1Phenol3-Bromopropionic acidThis compound~85%98-100
24-Methoxyphenol3-Bromopropionic acid3-(4-Methoxyphenoxy)propionic acid~90%112-114
34-Nitrophenol3-Bromopropionic acid3-(4-Nitrophenoxy)propionic acid~75%155-157
42-Methylphenol (o-cresol)3-Chloropropionic acid3-(2-Methylphenoxy)propionic acid~80%88-90

Table 2: Michael Addition Synthesis of Substituted this compound Derivatives

EntryPhenol DerivativeAcrylic Acid DerivativeProductYield (%)Melting Point (°C)
1PhenolMethyl acrylate (B77674)Methyl 3-phenoxypropionate~92%(Oil)
24-ChlorophenolEthyl acrylateEthyl 3-(4-chlorophenoxy)propionate~95%(Oil)
32,4-Dichlorophenoltert-Butyl acrylatetert-Butyl 3-(2,4-dichlorophenoxy)propionate~90%45-47
44-BromophenolMethyl acrylateMethyl 3-(4-bromophenoxy)propionate~93%38-40

Experimental Protocols

Protocol 1: General Procedure for the Williamson Ether Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 3-phenoxypropionic acids via the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and a halo-alkanoic acid.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Solvent1 Solvent (e.g., Acetone (B3395972), DMF) Reaction Reaction Mixture Solvent1->Reaction Phenoxide->Reaction Haloacid 3-Halopropionic Acid Haloacid->Reaction Heating Heating (Reflux) Reaction->Heating SN2 Reaction Workup Aqueous Work-up & Acidification Heating->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the Williamson ether synthesis of this compound derivatives.

Materials:

  • Substituted phenol (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 eq)

  • 3-Bromopropionic acid or 3-Chloropropionic acid (1.1 eq)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF. Add the base (NaOH or K₂CO₃, 1.2 - 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution: To the stirred suspension of the phenoxide, add the 3-halopropionic acid (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid (inorganic salt) has precipitated, remove it by filtration. Evaporate the solvent under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in water and acidify the aqueous solution to pH 2-3 with 1 M HCl. The product will often precipitate at this stage. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound derivative can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of solid derivatives should also be determined.

Protocol 2: General Procedure for the Michael Addition Synthesis of this compound Derivatives

This protocol outlines the synthesis of this compound esters via a Michael addition of a phenol to an acrylate, followed by hydrolysis to the carboxylic acid.

Workflow for Michael Addition Synthesis

Michael_Addition_Synthesis Phenol Substituted Phenol Reaction1 Michael Addition Phenol->Reaction1 Base Base (e.g., Et3N, DBU) Base->Reaction1 Acrylate Acrylate Ester Acrylate->Reaction1 Ester_Product 3-Phenoxypropionate Ester Reaction1->Ester_Product Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the Michael addition synthesis of this compound derivatives.

Materials:

  • Substituted phenol (1.0 eq)

  • Acrylate ester (e.g., methyl acrylate, ethyl acrylate) (1.2 eq)

  • Base (e.g., triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) (catalytic amount to 1.1 eq)

  • Solvent (e.g., Toluene (B28343), THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (B129727)/Water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step 1: Michael Addition

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and the acrylate ester (1.2 eq) in a suitable solvent like toluene or THF.

  • Add the base (e.g., DBU, 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester. This ester can be purified by column chromatography if necessary.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude 3-phenoxypropionate ester in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final this compound derivative.

  • Purify the product by recrystallization or column chromatography as described in Protocol 1.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Biological Context: Inhibition of the COX-2 Signaling Pathway

Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

COX-2 Signaling Pathway

COX2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cox2 COX-2 Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling Cascades (e.g., NF-κB, MAPKs) Cell_Surface_Receptors->Signaling_Cascades COX2_Gene COX-2 Gene Transcription Signaling_Cascades->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGH2 Prostaglandin (B15479496) H2 (PGH2) COX2_Enzyme->PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGH2 Metabolism Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitor This compound Derivatives Inhibitor->COX2_Enzyme Inhibition

Caption: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, bind to cell surface receptors, initiating intracellular signaling cascades involving transcription factors like NF-κB and MAP kinases. This leads to the transcription of the COX-2 gene and subsequent synthesis of the COX-2 enzyme. COX-2 then metabolizes arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This compound derivatives can inhibit the activity of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation, pain, and fever.

By providing these detailed protocols and biological context, we aim to facilitate the research and development of novel this compound derivatives as potential therapeutic agents.

References

Application Notes and Protocols: In Vitro Antimicrobial Activity Assay of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid is a chemical compound with a structure that suggests potential biological activity. While its derivatives have been explored for various therapeutic properties, including antimicrobial effects, there is a notable lack of publicly available data on the specific in vitro antimicrobial activity of the parent compound, this compound. These application notes provide detailed protocols for researchers to determine the antimicrobial efficacy of this compound against a panel of relevant microorganisms. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental for assessing antimicrobial potential.

Data Presentation

Currently, there is no specific quantitative data in the public domain for the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains. Researchers can utilize the following template to summarize their experimentally determined data for clear comparison.

Table 1: Experimentally Determined MIC and MBC Values of this compound

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)Positive Control (Name and MIC in µg/mL)
Gram-Positive Bacteria
Staphylococcus aureuse.g., ATCC 25923
Enterococcus faecalise.g., ATCC 29212
Gram-Negative Bacteria
Escherichia colie.g., ATCC 25922
Pseudomonas aeruginosae.g., ATCC 27853
Fungi
Candida albicanse.g., ATCC 10231

Experimental Protocols

The following are detailed methodologies for determining the in vitro antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth medium only)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation:

    • Grow the test microorganisms overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells (which should only contain broth).

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the microorganism.

    • Negative Control (Sterility Control): Wells containing only broth to check for contamination.

    • Growth Control: Wells containing broth and the microorganism without any antimicrobial agent.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates with appropriate growth medium (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability, indicated by no or minimal colony growth on the agar plate.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in vitro antimicrobial activity testing process.

Antimicrobial_Assay_Workflow start_end start_end process process decision decision io io result result start Start: Prepare this compound Stock prepare_plates Prepare Serial Dilutions in 96-Well Plates start->prepare_plates prepare_inoculum Prepare and Standardize Microbial Inoculum prepare_plates->prepare_inoculum inoculate Inoculate Plates with Microbial Suspension prepare_inoculum->inoculate incubate_mic Incubate Plates inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic mic_result MIC Determined read_mic->mic_result subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture Proceed to MBC end End mic_result->end incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with No Growth) incubate_mbc->read_mbc mbc_result MBC Determined read_mbc->mbc_result mbc_result->end

Caption: Workflow for Determining MIC and MBC.

Application Notes and Protocols for Greenhouse Bioassay of 3-Phenoxypropionic Acid's Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypropionic acid is a synthetic chemical compound used as a herbicide.[1] It belongs to the phenoxycarboxylic acid class of herbicides, which act as synthetic auxins.[2][3] These herbicides mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3][4] Understanding the herbicidal efficacy of this compound is crucial for its development and proper application in agricultural and research settings. This document provides a detailed protocol for conducting a greenhouse bioassay to evaluate the herbicidal activity of this compound on target plant species.

Principle of the Bioassay

A greenhouse bioassay is a standardized method to assess the effect of a substance on living organisms under controlled environmental conditions.[5][6] In this context, the bioassay will determine the dose-response relationship of this compound on selected plant species. By applying a range of concentrations of the herbicide, researchers can quantify its phytotoxic effects, typically by measuring plant biomass reduction, visual injury, or mortality.[5] This allows for the determination of key efficacy parameters such as the Effective Dose (ED50), which is the dose required to cause a 50% reduction in a measured response.

Materials and Methods

Plant Material and Growth Conditions
  • Test Species: Select at least one broadleaf and one grass species to assess the selectivity of the herbicide. Common choices include:

    • Broadleaf: Mustard (Brassica juncea), Radish (Raphanus sativus), or Soybean (Glycine max)

    • Grass: Barnyardgrass (Echinochloa crus-galli), Ryegrass (Lolium perenne), or Wheat (Triticum aestivum)

  • Growing Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Greenhouse Conditions:

    • Temperature: 25 ± 2°C during the day and 18 ± 2°C at night.

    • Photoperiod: 16 hours of light and 8 hours of dark.

    • Light Intensity: Approximately 400-500 µmol/m²/s.

    • Relative Humidity: 60 ± 10%.

Herbicide Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L or ppm) in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then dilute with deionized water containing a non-ionic surfactant (e.g., 0.1% v/v Tween 80) to improve leaf coverage.

  • Test Solutions: Prepare a series of dilutions from the stock solution to create a range of application rates. A logarithmic series is often effective (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha). The "0" rate will be a control solution containing only the solvent and surfactant.

Experimental Protocol

A detailed, step-by-step methodology for the greenhouse bioassay is provided below.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection and Analysis A 1. Seed Sowing (Broadleaf and Grass Species) B 2. Plant Growth (Controlled Greenhouse Conditions) A->B Germination and Growth D 4. Herbicide Spraying (Post-emergence at 2-3 Leaf Stage) B->D Plants reach appropriate stage C 3. Herbicide Preparation (Stock and Dilution Series) C->D Application solutions E 5. Incubation (14-21 Days After Treatment) D->E Post-treatment period F 6. Data Collection (Visual Injury, Biomass) E->F Observation period G 7. Data Analysis (Dose-Response Curves, ED50) F->G Quantitative assessment mode_of_action cluster_uptake Uptake and Translocation cluster_cellular Cellular Disruption cluster_symptoms Physiological Symptoms A This compound Application (Foliar Spray) B Absorption through Leaves A->B C Translocation to Meristems (Phloem and Xylem) B->C D Mimics Natural Auxin (IAA) C->D E Binds to Auxin Receptors D->E F Disruption of Gene Expression and Protein Synthesis E->F G Increased Cell Wall Plasticity F->G H Uncontrolled Cell Division and Elongation F->H I Epinasty (Stem Twisting) G->I J Leaf Cupping and Curling H->J K Abnormal Growth I->K J->K L Plant Death K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Phenoxypropionic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide salt with a 3-halopropionic acid or its ester. It is a widely used and versatile method for forming ether linkages.

  • Michael Addition: This route involves the conjugate addition of phenol (B47542) to an acrylic acid derivative. Commercial production often employs etherification reactions between phenol and acrylic acid derivatives, followed by hydrolysis.[1]

  • Oxidation of 3-Phenylpropanal (B7769412): This method involves the oxidation of 3-phenylpropanal to the corresponding carboxylic acid.

Q2: What factors generally influence the yield of this compound synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Choice of Reagents: The purity of starting materials is crucial. For the Williamson synthesis, the choice of the halide in 3-halopropionic acid (I > Br > Cl) can affect the reaction rate.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that need to be optimized for each method.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include elimination reactions in the Williamson synthesis and polymerization of acrylic acid in the Michael addition.

  • Purification Method: Inefficient purification can lead to loss of product.

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Laboratory syntheses using the Williamson ether synthesis typically report yields ranging from 50% to 95%. Industrial processes, which are highly optimized, can achieve near-quantitative conversion. For the oxidation of 3-phenylpropanal, selectivities towards 3-phenylpropionic acid of over 85% have been reported, with high conversion rates.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation of Phenol Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃) or ensure anhydrous conditions.Phenol needs to be fully converted to the more nucleophilic phenoxide for the reaction to proceed efficiently.
Side Reaction: E2 Elimination Use a 3-halopropionic acid with a better leaving group (e.g., 3-bromopropionic acid over 3-chloropropionic acid) to allow for lower reaction temperatures. Avoid sterically hindered bases.The alkoxide is a strong base and can promote the elimination of HX from the 3-halopropionic acid, especially at higher temperatures.
Slow Reaction Rate Use a polar aprotic solvent like DMF or acetonitrile. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to enhance the reaction rate, especially in a two-phase system.[2][3][4]Polar aprotic solvents solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. Phase-transfer catalysts facilitate the transfer of the phenoxide from the aqueous to the organic phase.
Hydrolysis of Ester (if used) If using an ester of 3-halopropionic acid, ensure anhydrous conditions during the etherification step to prevent premature hydrolysis.Water can hydrolyze the ester back to the carboxylic acid, which is less reactive under these conditions.
Issue 2: Low Yield in Michael Addition

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Rationale
Polymerization of Acrylic Acid Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Control the reaction temperature carefully.Acrylic acid and its derivatives can readily polymerize, especially at elevated temperatures or in the presence of radicals.
Slow Reaction Rate Use a suitable catalyst. While the reaction can be base-catalyzed, specific catalysts can improve the rate and selectivity.A catalyst can lower the activation energy of the reaction, leading to a faster conversion at lower temperatures.
Unfavorable Equilibrium Use an excess of one of the reactants to drive the equilibrium towards the product.The Michael addition is a reversible reaction, and Le Chatelier's principle can be applied to improve the yield.
Issue 3: Product Purity Issues

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion Rationale
Presence of Unreacted Starting Materials Monitor the reaction progress using TLC or GC to ensure completion. Adjust reaction time and temperature accordingly.Incomplete reactions will lead to a mixture of starting materials and product, complicating purification.
Formation of Byproducts For Williamson synthesis, minimize elimination as described above. For Michael addition, prevent polymerization. Recrystallization is an effective method for purification.Byproducts with similar physical properties to the desired product can be difficult to remove.
Discoloration of the Final Product Treat the crude product with activated carbon during recrystallization to remove colored impurities.Colored impurities, often arising from oxidation or side reactions, can be adsorbed onto activated carbon.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Related Compounds
Synthesis Method Starting Materials Typical Reaction Conditions Reported Yield/Selectivity Key Advantages Key Disadvantages
Williamson Ether Synthesis Phenol, 3-Halopropionic AcidBase (e.g., NaOH, K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile, Ethanol), 50-100°C50-95% (Lab Scale)Versatile, well-establishedPotential for elimination side reactions, may require anhydrous conditions
Michael Addition Phenol, Acrylic Acid/EsterBase or other catalyst, with or without solventModerate to high (specific data not readily available in searches)Atom economicalPotential for polymerization of acrylic acid, reversibility of the reaction
Oxidation of 3-Phenylpropanal 3-PhenylpropanalMolecular oxygen, 40-80°C>85% selectivity, high conversionHigh selectivity, mild conditionsRequires preparation of the starting aldehyde

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • Phenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (B78521) (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF. Add powdered sodium hydroxide (1.1 eq) portion-wise while stirring. The mixture may warm up. Stir at room temperature for 30 minutes.

  • Etherification: Dissolve 3-bromopropionic acid (1.05 eq) in a minimal amount of DMF and add it dropwise to the phenoxide solution.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2. A precipitate of this compound should form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or a mixture of ethyl acetate (B1210297) and hexanes) to obtain pure this compound.

Protocol 2: Oxidation of 3-Phenylpropanal to 3-Phenylpropionic Acid (Adapted from Patent Information)

This protocol is based on a patented industrial process and may need adaptation for a laboratory setting.

Materials:

  • 3-Phenylpropanal

  • Pressurized reaction vessel

  • Molecular oxygen or air

Procedure:

  • Reaction Setup: Charge the 3-phenylpropanal into a pressure-resistant reactor equipped with a stirrer and a gas inlet.

  • Oxidation: Heat the reactor to a temperature between 50°C and 70°C. Introduce a medium containing molecular oxygen (e.g., air) into the reactor. The pressure is typically maintained between 0.2 and 2 MPa.

  • Monitoring: Monitor the uptake of oxygen. The reaction is complete when oxygen absorption ceases.

  • Work-up: Cool the reaction mixture to room temperature. The resulting product is 3-phenylpropionic acid with high purity.

  • Purification: Further purification can be achieved by distillation or crystallization if required.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification phenol Phenol phenoxide Phenoxide Formation phenol->phenoxide base Base (e.g., NaOH) base->phenoxide halo_acid 3-Halopropionic Acid etherification Nucleophilic Attack (SN2) halo_acid->etherification phenoxide->etherification quench Quenching & Acidification etherification->quench extraction Extraction quench->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: Workflow for Williamson Ether Synthesis of this compound.

Troubleshooting_Low_Yield cluster_williamson Williamson Synthesis Issues cluster_michael Michael Addition Issues cluster_solutions Potential Solutions low_yield Low Yield of this compound incomplete_deprotonation Incomplete Phenol Deprotonation low_yield->incomplete_deprotonation elimination E2 Elimination Side Reaction low_yield->elimination slow_reaction Slow Reaction Rate low_yield->slow_reaction polymerization Acrylic Acid Polymerization low_yield->polymerization reversibility Reaction Reversibility low_yield->reversibility stronger_base Use Stronger Base / Anhydrous Conditions incomplete_deprotonation->stronger_base lower_temp Lower Temperature / Better Leaving Group elimination->lower_temp polar_solvent_ptc Use Polar Aprotic Solvent / PTC slow_reaction->polar_solvent_ptc inhibitor Add Polymerization Inhibitor polymerization->inhibitor excess_reagent Use Excess Reagent reversibility->excess_reagent

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Synthesis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxypropionic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are the Williamson ether synthesis and the Michael addition.[1]

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide salt with a 3-halopropionic acid or its ester, proceeding via an SN2 mechanism.[2][3]

  • Michael Addition: This route entails the conjugate addition of phenol (B47542) to an acrylic acid derivative, such as acrylic acid or ethyl acrylate (B77674), typically under basic conditions.[4]

Q2: What are the most common byproducts in the Williamson ether synthesis of this compound?

A2: The primary byproducts in the Williamson ether synthesis are:

  • Alkene (Acrylic Acid): Formed via a competing E2 elimination reaction of the 3-halopropionic acid, especially at higher temperatures.[2][5]

  • C-Alkylated Phenol: Results from the ambident nature of the phenoxide nucleophile, where alkylation occurs on the aromatic ring instead of the oxygen atom. This is more prevalent in protic solvents.[2][3]

Q3: What are the potential side reactions in the Michael addition synthesis of this compound?

A3: When synthesizing this compound via Michael addition, several side reactions can occur:

  • Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially in the presence of bases or at elevated temperatures.[6]

  • Transesterification: If using an acrylic ester (e.g., ethyl acrylate), transesterification can compete with the Michael addition, particularly when using an alcohol as a solvent.[7][8]

  • Retro-Michael Reaction: The Michael addition is a reversible reaction. Under certain conditions, the product can revert to the starting materials, which lowers the overall yield.[6][7]

  • Salt Formation: Phenol can react with the base to form a phenoxide salt. While necessary for the reaction, the equilibrium and solubility of this salt can affect the reaction rate.[6]

Troubleshooting Guides

Williamson Ether Synthesis
Issue Potential Cause(s) Troubleshooting Steps Expected Outcome
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature.[9] 2. E2 Elimination: Reaction conditions favor the elimination byproduct (acrylic acid).[2] 3. C-Alkylation: Solvent choice promotes alkylation on the phenol ring.[2] 4. Hydrolysis of alkyl halide: Presence of water in the reaction.1. Increase reaction time and/or temperature. Monitor progress by TLC. 2. Use a less sterically hindered base. Lower the reaction temperature.[10] 3. Switch to a polar aprotic solvent like DMF or acetonitrile.[5] 4. Ensure all reagents and glassware are dry.1. Increased conversion to the desired product. 2. Reduced formation of acrylic acid and higher yield of the ether. 3. Increased O-alkylation selectivity. 4. Minimized formation of 3-hydroxypropionic acid.
Presence of Unreacted Phenol 1. Insufficient base: Incomplete deprotonation of phenol. 2. Poor nucleophilicity of phenoxide: The phenoxide is not reactive enough under the reaction conditions.1. Use a stronger base (e.g., NaH) or ensure the stoichiometry of the base is correct. 2. Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[10]1. Complete conversion of phenol. 2. Increased reaction rate and yield.
Product is Difficult to Purify Presence of multiple byproducts: A mixture of O- and C-alkylated products, as well as elimination products.Optimize reaction conditions to favor one pathway (see above). Employ column chromatography for purification.[10]Improved purity of the final product.
Michael Addition
Issue Potential Cause(s) Troubleshooting Steps Expected Outcome
Low to No Product Formation 1. Base is too weak: The chosen base is not strong enough to catalyze the reaction effectively. 2. Retro-Michael reaction: The reaction equilibrium favors the starting materials.[6]1. Use a stronger base such as KOH or an organocatalyst like DBU.[7][8] 2. Use milder reaction conditions (lower temperature). Consider trapping the product as it forms.1. Increased reaction rate and yield. 2. Higher isolated yield of the desired product.
Formation of a Polymer Uncontrolled polymerization of acrylic acid: Lack of a polymerization inhibitor or reaction temperature is too high.[6]Add a polymerization inhibitor (e.g., hydroquinone). Maintain a lower reaction temperature.[6]Reduced polymer formation and a cleaner reaction mixture.
Presence of Transesterification Byproduct (when using an ester) Reaction with alcohol solvent or impurities: The ester of acrylic acid is reacting with other alcohols present.[7]Use an aprotic solvent. Ensure all reagents are free from alcohol impurities.Minimized formation of undesired ester byproducts.

Quantitative Data Summary

The following table provides an illustrative summary of how reaction conditions can affect the product and byproduct distribution. The exact values are highly dependent on the specific experimental setup.

Synthesis Method Key Parameter Condition Approx. Yield of this compound (%) Major Byproduct(s) & Approx. Yield (%)
Williamson Ether Synthesis Solvent Protic (e.g., Ethanol)40-60C-Alkylated Phenol (10-20%)[2]
Aprotic (e.g., DMF)70-90C-Alkylated Phenol (<5%)[5]
Temperature High (>100 °C)LowerAlkene (Increased)[2]
Moderate (50-80 °C)HigherAlkene (Minimized)[2]
Michael Addition Catalyst Weak Base (e.g., NaHCO₃)LowUnreacted Starting Materials
Strong Base (e.g., KOH)60-80Polymer, Retro-Michael Products[7]
Inhibitor Absent<10Polymer (>90%)[6]
Present (e.g., Hydroquinone)70-85Polymer (15-25%)[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acids.

Materials:

  • Phenol

  • 3-Chloropropionic acid

  • Potassium hydroxide (B78521) (KOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq.) and potassium hydroxide (2.0 eq.) in DMF.

  • Slowly add a solution of 3-chloropropionic acid (1.0 eq.) in DMF to the flask.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2, which will precipitate the crude product.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot water or a suitable solvent system.

Protocol 2: Michael Addition Synthesis of this compound

This protocol is based on the reaction of phenols with acrylic acid derivatives.[11][12]

Materials:

  • Phenol

  • Acrylic acid

  • Potassium hydroxide (KOH)

  • Hydroquinone (polymerization inhibitor)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a solution of potassium hydroxide (1.0 eq.) in water in a round-bottom flask, add phenol (1.2 eq.) and a catalytic amount of hydroquinone.

  • Heat the mixture to 70 °C with stirring until the phenol dissolves.

  • Slowly add acrylic acid (1.0 eq.) to the reaction mixture.

  • Maintain the reaction at 70 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove unreacted phenol.

  • Acidify the aqueous phase with concentrated HCl to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Visualizations

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide phenol->phenoxide + Base base Base (e.g., KOH) product This compound phenoxide->product + 3-Halopropionic Acid (O-Alkylation, SN2) c_alkylation C-Alkylated Phenol (Byproduct) phenoxide->c_alkylation + 3-Halopropionic Acid (C-Alkylation) halopropionic_acid 3-Halopropionic Acid elimination Acrylic Acid (Byproduct) halopropionic_acid->elimination + Base (E2)

Williamson Ether Synthesis Pathways

Michael_Addition phenol Phenol product This compound phenol->product + Acrylic Acid (Base-catalyzed) acrylic_acid Acrylic Acid polymer Poly(acrylic acid) (Byproduct) acrylic_acid->polymer Polymerization base Base retro Retro-Michael (Reversion) product->retro retro->phenol retro->acrylic_acid

Michael Addition Reaction and Side Reactions

Troubleshooting_Workflow start Low Yield of this compound check_method Which Synthesis Method? start->check_method williamson Williamson Ether Synthesis check_method->williamson Williamson michael Michael Addition check_method->michael Michael check_williamson_byproducts Analyze for Byproducts (Alkene, C-Alkylation) williamson->check_williamson_byproducts check_michael_byproducts Check for Polymerization or Unreacted Starting Materials michael->check_michael_byproducts optimize_williamson Optimize Williamson: - Lower Temperature - Aprotic Solvent - Stronger Base check_williamson_byproducts->optimize_williamson Byproducts Present end Improved Yield check_williamson_byproducts->end No Significant Byproducts (Check Reaction Time/Purity) optimize_michael Optimize Michael: - Add Inhibitor - Use Stronger Catalyst - Milder Conditions check_michael_byproducts->optimize_michael Issues Identified check_michael_byproducts->end No Significant Byproducts (Check Reaction Time/Purity) optimize_williamson->end optimize_michael->end

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Purification of Crude 3-Phenoxypropionic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-phenoxypropionic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - Supersaturation: The solution is in a metastable state.- Reduce solvent volume: Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.[1] - Slower cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
"Oiling out" occurs (product separates as a liquid). - High concentration of impurities: This can lower the melting point of the mixture. - Solution is supersaturated above the melting point: The compound comes out of solution at a temperature above its melting point (98-100 °C for pure this compound). - Inappropriate solvent choice: The boiling point of the solvent may be too high.- Reheat and add more solvent: Reheat the mixture until the oil dissolves, add a small amount of additional solvent, and then cool slowly.[2] - Change the solvent system: Consider a solvent with a lower boiling point or use a solvent mixture. - Pre-purification: If the crude material is highly impure, consider a preliminary purification step.
Low yield of purified crystals. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[2] - Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel stem. - Washing with too much or warm solvent: The purified crystals are redissolved during the washing step.- Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus: Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystallization.[3] - Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. - Colored impurities are present in the crude material. - Crystallization occurred too rapidly: Impurities were trapped within the crystal lattice.[2]- Use activated carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities before the hot filtration step. Be aware that using too much can reduce your yield.[2] - Ensure slow cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
Crystals are very fine or needle-like. - Rapid cooling or high supersaturation. - Slower cooling: Allow the solution to cool more gradually. - Reduce the degree of supersaturation: Use slightly more solvent than the minimum required.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on its known solubility, good starting points are water, ethanol (B145695), acetone, or mixtures such as ethanol/water.[4] It is sparingly soluble in water, which can be an effective solvent if the impurities have different solubility characteristics.[4]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is preferred if you can find one that meets the criteria of high solubility when hot and low solubility when cold. A mixed solvent system is used when no single solvent is ideal. For this compound, if it is too soluble in a solvent like ethanol even when cold, you can add a "poor" solvent like water (in which it is less soluble) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool.

Q3: My crude this compound has a low melting point. Why is this, and how does it affect recrystallization?

A3: Impurities typically lower and broaden the melting point of a compound. A low melting point increases the risk of "oiling out" because the impure compound may melt before it dissolves in the hot solvent.[1] If you observe this, adding more solvent or choosing a solvent with a lower boiling point can help.

Q4: How can I be sure that my recrystallized this compound is pure?

A4: The purity of the recrystallized product can be assessed by its melting point and appearance. Pure this compound should have a sharp melting point in the range of 98-100 °C. The crystals should also be uniform in appearance and free of color. Further analytical techniques like NMR or chromatography can also be used for a more rigorous purity assessment.

Q5: What is the purpose of a hot filtration step?

A5: A hot filtration step is necessary if your crude this compound contains insoluble impurities. The crude material is dissolved in a minimum of hot solvent, and the hot solution is filtered to remove the insoluble matter before being allowed to cool and crystallize.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., water or an ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Quantitative Data

The following table summarizes the known solubility and physical properties of this compound.

PropertyValueReference
Melting Point 98-100 °C
Boiling Point 235-245 °C
Appearance White to off-white crystalline solid[4]
Water Solubility Sparingly soluble (Predicted: 3.62 g/L)[4][6]
Organic Solvent Solubility More soluble in ethanol, acetone, and ethyl acetate[4]

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect & Wash Crystals crystals_form->collect Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes dry Dry Crystals collect->dry end Pure Product dry->end evaporate Reheat & Evaporate Some Solvent too_much_solvent->evaporate Yes induce Induce Crystallization (Scratch/Seed) too_much_solvent->induce No evaporate->cool induce->cool reheat_add_solvent->cool

References

Column chromatography techniques for purifying 3-Phenoxypropionic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-phenoxypropionic acid derivatives using column chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound derivatives.

Question: Why is my this compound derivative exhibiting significant peak tailing on a silica (B1680970) gel column?

Answer:

Peak tailing is a common issue when purifying acidic compounds like this compound derivatives on silica gel.[1] This phenomenon often occurs due to strong interactions between the acidic analyte and the slightly acidic silanol (B1196071) groups on the silica surface.[1] To mitigate this, consider the following solutions:

  • Mobile Phase Modification: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to keep the carboxylic acid derivative in its protonated, less polar form, reducing its interaction with the stationary phase and resulting in more symmetrical peaks.[2][3]

  • Stationary Phase Choice: If tailing persists, consider switching to a different stationary phase. Options include:

    • Deactivated Silica Gel: Less acidic than standard silica gel.

    • Alumina (B75360) (Neutral or Basic): Can be a good alternative, but basic alumina might not be suitable for all derivatives.[4]

    • Reversed-Phase (C18) Silica: In this case, a polar mobile phase is used, and the non-polar stationary phase has fewer free silanol groups, which can reduce tailing.[1][5]

Question: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

Answer:

If your this compound derivative is not eluting, it is likely too polar for the chosen solvent system or is irreversibly adsorbed onto the stationary phase.[4][6] Here are some troubleshooting steps:

  • Increase Mobile Phase Polarity: If you are using a gradient, ensure the final mobile phase is polar enough. For very polar derivatives, a solvent system like dichloromethane (B109758)/methanol (B129727) might be necessary.[7]

  • Check Compound Stability: Verify that your compound is stable on silica gel. Some compounds can decompose on the acidic surface of silica.[6] You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.

  • Consider Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography on a C18 column is often more effective.[5] A typical mobile phase would be a mixture of water and acetonitrile (B52724) or methanol, with a small amount of acid (like trifluoroacetic acid or formic acid) to suppress ionization.[5]

Question: I am seeing poor separation between my desired this compound derivative and a non-polar impurity.

Answer:

Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: The choice of solvent is crucial.[8][9] Experiment with different solvent systems using thin-layer chromatography (TLC) first to find the optimal separation. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.[4] Adjust the ratio to achieve a difference in Rf values of at least 0.2 between your compound and the impurity.

  • Column Dimensions: For difficult separations, a longer and narrower column will provide better resolution.[4]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the non-polar impurity first, then gradually increase the polarity to elute your desired compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a this compound derivative on a silica gel column?

A1: A common starting point for normal-phase column chromatography of moderately polar compounds is a mixture of hexane and ethyl acetate.[7] The ratio can be guided by preliminary TLC analysis. Aim for an Rf value of 0.2-0.4 for your target compound. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.[7]

Q2: Should I use normal-phase or reversed-phase chromatography for my this compound derivative?

A2: The choice depends on the polarity of your specific derivative.

  • Normal-Phase (e.g., Silica Gel, Alumina): Generally suitable for less polar to moderately polar derivatives. The stationary phase is polar, and a non-polar mobile phase is used.[8][10]

  • Reversed-Phase (e.g., C18): Ideal for more polar derivatives or when significant peak tailing is observed on silica gel. The stationary phase is non-polar, and a polar mobile phase is used.[5][7]

Q3: How much sample can I load onto my column?

A3: The sample loading capacity depends on the difficulty of the separation and the column size. A general rule of thumb is to use a stationary phase weight that is 20-100 times the weight of your crude sample. For difficult separations, a higher ratio is recommended.

Q4: How can I monitor the separation during column chromatography?

A4: The separation is typically monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). This allows you to identify which fractions contain your purified compound and which contain impurities.

Data and Protocols

Mobile Phase Recommendations

The following table provides suggested starting mobile phase systems for the purification of this compound derivatives with varying polarity on different stationary phases. These are starting points and should be optimized using TLC.

Derivative PolarityStationary PhaseRecommended Mobile Phase System (v/v)
Low to ModerateSilica GelHexane:Ethyl Acetate (e.g., starting with 9:1, gradually increasing polarity)
ModerateSilica GelDichloromethane:Ethyl Acetate (e.g., 95:5)
HighSilica GelDichloromethane:Methanol (e.g., starting with 98:2)
High / Prone to TailingC18 (Reversed-Phase)Water:Acetonitrile with 0.1% Formic Acid (e.g., gradient elution)
Experimental Protocol: General Column Chromatography on Silica Gel
  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and crack-free bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined optimization from TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine the purity of each.

    • Combine the pure fractions containing the desired compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed with this compound Derivative mod_mp Modify Mobile Phase: Add 0.1-1% Acetic or Formic Acid start->mod_mp check_sym Is Peak Shape Acceptable? mod_mp->check_sym change_sp Change Stationary Phase check_sym->change_sp No end_good Problem Resolved check_sym->end_good Yes rp_chrom Use Reversed-Phase (C18) with Acidified Water/Acetonitrile change_sp->rp_chrom deact_si Use Deactivated Silica Gel change_sp->deact_si alumina Use Neutral Alumina change_sp->alumina end_bad Further Optimization Needed rp_chrom->end_bad deact_si->end_bad alumina->end_bad

Caption: Troubleshooting decision tree for addressing peak tailing.

G cluster_1 General Column Chromatography Workflow prep 1. Prepare Column (Slurry Packing) load 2. Load Sample (Wet or Dry Loading) prep->load elute 3. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine isolate 7. Isolate Product (Solvent Evaporation) combine->isolate

Caption: Standard experimental workflow for column chromatography.

References

Troubleshooting low yield in 3-Phenoxypropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-phenoxypropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common methods for synthesizing this compound are the Williamson ether synthesis and the Michael addition. The Williamson ether synthesis involves the reaction of a phenoxide with a 3-halopropionic acid or its ester. The Michael addition typically involves the reaction of phenol (B47542) with an acrylic acid derivative or β-propiolactone.[1]

Q2: I am experiencing a very low yield in my Williamson ether synthesis of this compound. What are the most likely causes?

Low yields in this synthesis are often attributed to several factors:

  • Incomplete deprotonation of phenol: The phenoxide is the active nucleophile, so incomplete deprotonation will significantly slow down the reaction.

  • Side reactions: The most common side reaction is the elimination of the 3-halopropionic acid derivative, especially at higher temperatures and with sterically hindered bases.

  • Poor quality of reagents: Moisture in the solvent or reactants can quench the phenoxide, and impurities in the starting materials can lead to unwanted side reactions.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature plays a critical role in maximizing the yield of the desired substitution product over elimination byproducts.

Q3: My reaction mixture turned dark, and I have a complex mixture of products. What could be the reason?

A dark reaction mixture and the formation of multiple products can indicate side reactions such as C-alkylation of the phenoxide ion, where the alkyl group attaches to the benzene (B151609) ring instead of the oxygen atom. This is more likely to occur under certain reaction conditions. Overheating the reaction can also lead to decomposition and the formation of colored impurities.

Q4: How can I minimize the formation of byproducts in the Williamson ether synthesis?

To minimize byproducts, consider the following:

  • Use a primary alkyl halide (e.g., 3-bromopropionic acid) as the electrophile, as this will favor the S(_N)2 reaction over elimination.

  • Employ a non-hindered, strong base to ensure complete deprotonation of the phenol without promoting elimination.

  • Maintain a controlled, moderate reaction temperature.

  • Use a polar aprotic solvent to enhance the rate of the S(_N)2 reaction.

Q5: What is a suitable method for purifying the final this compound product?

Recrystallization is a common and effective method for purifying solid this compound. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incomplete Deprotonation of Phenol - Ensure a sufficiently strong and fresh base is used (e.g., NaOH, KOH, NaH).- Use at least one equivalent of the base.
Inactive Halide - Use a fresh bottle of 3-halopropionic acid or its ester.- Consider using 3-bromopropionic acid, which is generally more reactive than 3-chloropropionic acid.
Insufficient Reaction Time or Temperature - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. A typical temperature range is 50-100 °C.[2]
Moisture in the Reaction - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Significant Amount of Elimination Byproduct
Possible Cause Troubleshooting Step
High Reaction Temperature - Lower the reaction temperature and monitor the reaction for a longer period.
Sterically Hindered Base - Use a less sterically hindered base. For example, use sodium hydroxide (B78521) instead of potassium tert-butoxide.
Secondary or Tertiary Halide Used - Ensure you are using a primary halide (e.g., 3-bromopropionic acid).
Issue 3: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Impure Product - Attempt to purify the crude product by column chromatography before recrystallization.
Inappropriate Recrystallization Solvent - Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).- Try scratching the inside of the flask with a glass rod to induce crystallization.- Seeding with a small crystal of pure product can also be effective.

Data Presentation

Table 1: Physical Properties of Key Reagents and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PhenolC₆H₆O94.1140.5181.7
3-Bromopropionic acidC₃H₅BrO₂152.9762.5205
β-PropiolactoneC₃H₄O₂72.06-33.4155
This compoundC₉H₁₀O₃166.1797.5-

Data sourced from PubChem.[3]

Table 2: Example Reaction Conditions and Reported Yields for Phenoxyalkanoic Acid Synthesis

Synthetic RouteBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Williamson Ether SynthesisNaOH (30% aq. solution)Water90-10030-40 minNot specifiedAdapted from[4]
Williamson Ether SynthesisK₂CO₃AcetoneReflux12 h~40% (mono-alkylated product)[5]
Williamson Ether SynthesisKOHWater70, then reflux40 minNot specified[6]
Williamson Ether Synthesis with PTCK₂CO₃ / Tetrabutylammonium bisulfateDMF807 h>90% (for a similar system)[7][8]
Michael AdditionAq. benzyltrimethylammonium (B79724) hydroxideNone (Microwave)--Good yields[9]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acids.[4]

Materials:

  • Phenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in an aqueous solution of NaOH (2.0 eq).

  • Add 3-bromopropionic acid (1.1 eq) to the solution.

  • Heat the mixture in a water bath at 90-100 °C for 1 hour with stirring.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic to litmus (B1172312) paper.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Carefully collect the aqueous bicarbonate layer, which contains the sodium salt of the product.

  • Acidify the bicarbonate solution with 6M HCl, which will precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).

Protocol 2: Michael Addition Synthesis of this compound

This protocol is a general representation of the Michael addition of phenol to an activated alkene.

Materials:

  • Phenol

  • β-Propiolactone

  • A basic catalyst (e.g., sodium hydroxide or a phase-transfer catalyst)

  • A suitable solvent (e.g., water or an aprotic polar solvent)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve phenol (1.0 eq) and a catalytic amount of a base in a suitable solvent in a round-bottom flask.

  • Slowly add β-propiolactone (1.0 eq) to the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture until completion, monitoring by TLC.

  • After the reaction is complete, cool the mixture and acidify with HCl to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization.

Mandatory Visualizations

reaction_pathway cluster_williamson Williamson Ether Synthesis cluster_michael Michael Addition phenol Phenol phenoxide Phenoxide phenol->phenoxide Base product_w This compound phenoxide->product_w + 3-Halopropionic Acid (SN2) halopropionic_acid 3-Halopropionic Acid phenol_m Phenol product_m This compound phenol_m->product_m + β-Propiolactone (Base catalyst) propiolactone β-Propiolactone

Caption: Synthetic routes to this compound.

troubleshooting_workflow start Low Yield Observed check_reagents 1. Verify Reactant Quality & Stoichiometry start->check_reagents reagents_ok Reactants OK? check_reagents->reagents_ok purify_reagents Purify/replace reactants, check stoichiometry reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize base, solvent, temperature, and time conditions_ok->optimize_conditions No check_side_reactions 3. Investigate Side Reactions conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_minimized Side Reactions Minimized? check_side_reactions->side_reactions_minimized minimize_side_reactions Use primary halide, control temp, non-nucleophilic base side_reactions_minimized->minimize_side_reactions No end Improved Yield side_reactions_minimized->end Yes minimize_side_reactions->check_side_reactions

Caption: Troubleshooting workflow for low yield.

logical_relationships cluster_causes Potential Causes of Low Yield cluster_solutions Solutions cause1 Incomplete Deprotonation solution1 Use Stronger/Fresh Base cause1->solution1 cause2 Elimination Side Reaction (E2) solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Primary Halide cause2->solution3 cause3 C-Alkylation solution4 Use Polar Aprotic Solvent cause3->solution4 cause4 Hydrolysis of Reactants/Intermediates solution5 Use Anhydrous Conditions cause4->solution5

Caption: Relationship between causes and solutions.

References

Optimizing reaction conditions for the synthesis of 3-Phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenoxypropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Michael addition.[1][2] The Williamson ether synthesis involves the reaction of a phenoxide with a 3-halopropionic acid or its ester.[3] The Michael addition route involves the conjugate addition of phenol (B47542) to an acrylic acid derivative.[2]

Q2: What is the typical appearance and solubility of this compound?

A2: this compound is typically a white to off-white crystalline solid.[1] It has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ethyl acetate.[1]

Q3: What are the primary applications of this compound?

A3: It serves as a versatile intermediate in the chemical and pharmaceutical industries. It is a building block for the synthesis of more complex molecules, including some herbicides and esters used in fragrances and plasticizers.[1]

Q4: What are the main safety concerns when handling reagents for this synthesis?

A4: Phenol is toxic and corrosive. 3-Halopropionic acids (like 3-chloropropionic acid) are corrosive. Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are caustic and can cause severe burns.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Williamson Ether Synthesis Route

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete deprotonation of phenol.

    • Solution: Ensure the base used is strong enough to deprotonate the phenol effectively. For phenols, hydroxides like NaOH or KOH are often sufficient, but for less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., DMF or THF) might be necessary.[5] The molar ratio of the base to phenol should be at least 1:1, with a slight excess of base often being beneficial.

  • Possible Cause: Poor quality or reactivity of the 3-halopropionic acid.

    • Solution: Use a fresh or properly stored bottle of the 3-halopropionic acid. To enhance reactivity, consider using 3-bromopropionic acid or adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive 3-iodopropionic acid in situ.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 70-100°C.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature as needed.

  • Possible Cause: Premature work-up.

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC before starting the work-up procedure. Williamson ether syntheses can sometimes require several hours to complete.[3]

Issue 2: Presence of Significant Side Products

  • Possible Cause: Elimination reaction of the 3-halopropionic acid.

    • Solution: The phenoxide is not only a nucleophile but also a base, which can promote the E2 elimination of the alkyl halide, leading to acrylic acid. This is more prevalent at higher temperatures.[5] If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.

  • Possible Cause: C-alkylation of the phenoxide.

    • Solution: Phenoxide is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although O-alkylation is generally favored. Using polar aprotic solvents can help favor O-alkylation.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause: Product remains in the aqueous layer during extraction.

    • Solution: this compound is a carboxylic acid and will be deprotonated to its carboxylate salt in basic solutions, making it water-soluble. Ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like HCl before extraction with an organic solvent.[6][7]

  • Possible Cause: Emulsion formation during extraction.

    • Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Allow the layers to separate for a longer period.

  • Possible Cause: Oily product that does not solidify.

    • Solution: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, use a different recrystallization solvent system. A common system for this compound is ether-petroleum ether.[6]

Michael Addition Route

Issue 1: Low Conversion of Starting Materials

  • Possible Cause: Insufficient catalyst or inappropriate reaction conditions.

    • Solution: The Michael addition of phenol to acrylic acid may require a catalyst, such as a strong base or a Lewis acid, to proceed efficiently. The reaction may also require elevated temperatures.

  • Possible Cause: Polymerization of acrylic acid.

    • Solution: Acrylic acid can polymerize, especially at higher temperatures. This can be mitigated by the addition of a polymerization inhibitor and by carefully controlling the reaction temperature.

Issue 2: Formation of Byproducts

  • Possible Cause: Formation of diphenyl ether.

    • Solution: This is less common under typical Michael addition conditions but could occur if reaction temperatures are excessively high.

  • Possible Cause: Formation of oligomers of acrylic acid.

    • Solution: As mentioned, controlling the temperature and using an inhibitor can reduce this side reaction.[8]

Data Presentation

ParameterWilliamson Ether SynthesisMichael Addition
Starting Materials Phenol, 3-Halopropionic Acid (e.g., 3-chloropropionic acid)Phenol, Acrylic Acid or its ester
Base/Catalyst Strong base (e.g., KOH, NaOH)Base or Acid catalyst
Solvent Water, Ethanol, DMF, THFOften solvent-free or aprotic solvent
Temperature 70 - 100 °CVaries, can be elevated
Reaction Time 1 - 8 hoursVaries depending on conditions
Typical Yield Moderate to High (can exceed 70%)Variable

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of β-phenoxypropionic acid.[6]

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Potassium hydroxide (KOH) (5.61 g, 0.1 mol)

  • 3-Chloropropionic acid (10.85 g, 0.1 mol)

  • Water

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium carbonate solution

  • Petroleum ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Preparation of Potassium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.61 g of KOH in 10 mL of water. To this solution, add 9.41 g of phenol. Heat the mixture to 70°C with stirring until a clear solution is formed.

  • Reaction: In a separate beaker, dissolve 10.85 g of 3-chloropropionic acid in 10 mL of water. Add this solution dropwise to the hot potassium phenoxide solution over 30 minutes while maintaining the temperature at 70°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 10 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted phenol. Discard the ether layer.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2 (test with pH paper). A white precipitate of the crude product should form.

    • Extract the product from the aqueous layer with three 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with a saturated sodium carbonate solution. The product will move into the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer and re-acidify it with concentrated HCl to a pH of 1-2, which will precipitate the purified product.

    • Extract the purified product with three 30 mL portions of diethyl ether.

  • Isolation and Purification:

    • Combine the final ether extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crude this compound.

    • Recrystallize the solid product from a mixture of diethyl ether and petroleum ether to obtain pure white crystals.

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point (literature mp: 98-100 °C).

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction_Pathway cluster_williamson Williamson Ether Synthesis cluster_michael Michael Addition Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base (e.g., KOH) Product_W This compound Phenoxide->Product_W + 3-Halopropionic Acid (SN2 reaction) Halo_acid 3-Halopropionic Acid Halo_acid->Product_W Phenol_M Phenol Product_M This compound Phenol_M->Product_M + Catalyst (Conjugate Addition) Acrylic_acid Acrylic Acid Acrylic_acid->Product_M

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Base Check Base Strength & Molar Ratio Low_Yield->Check_Base Yes Check_Workup_pH Ensure Proper pH During Work-up Low_Purity->Check_Workup_pH Yes Success Successful Synthesis Low_Purity->Success No Check_Reagents Verify Reagent Quality & Reactivity Check_Base->Check_Reagents Optimize_Temp Optimize Temperature & Reaction Time Check_Reagents->Optimize_Temp Optimize_Temp->Start Recrystallize Recrystallize with Appropriate Solvents Check_Workup_pH->Recrystallize Check_Side_Reactions Analyze for Side Products (e.g., by TLC/NMR) Recrystallize->Check_Side_Reactions Check_Side_Reactions->Start

Caption: Troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis and Purification of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Phenoxypropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials, namely phenol (B47542) and 3-bromopropionic acid. Additionally, side reactions can lead to the formation of isomeric byproducts, such as those resulting from C-alkylation of the phenol ring, and elimination products like 3-hydroxypropionic acid.[1]

Q2: My reaction is complete, but the crude product is an oil/dark-colored solid. What should I do?

A2: An oily or discolored crude product often indicates the presence of unreacted phenol and other impurities. A standard work-up procedure involving acid-base extraction is highly effective for initial purification. This process will separate the acidic product from the neutral and less acidic impurities.

Q3: How can I effectively remove unreacted phenol from my crude product?

A3: Unreacted phenol can be efficiently removed by a liquid-liquid extraction using a weak base. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash this solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2][3] The this compound, being a carboxylic acid, will react with the weak base to form a water-soluble carboxylate salt, moving it to the aqueous layer. Phenol, being a weaker acid, will remain in the organic layer.[3] The aqueous layer can then be acidified to precipitate the pure this compound.

Q4: What is the best method to purify the solid this compound after initial extraction?

A4: Recrystallization is the most effective method for purifying the solid product. Water is a suitable solvent for the recrystallization of this compound.[4] Alternatively, a mixed solvent system, such as ether-petroleum ether, can be employed.[5]

Q5: My recrystallization yields are very low. How can I improve this?

A5: Low recrystallization yields can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Slow cooling of the solution can also promote the formation of larger, purer crystals and improve yield. If using a mixed solvent system, ensure the second solvent (in which the product is less soluble) is added slowly to the hot solution until slight turbidity is observed, followed by the addition of a few drops of the first solvent to redissolve the precipitate before cooling.[6][7]

Q6: How can I monitor the progress of my purification?

A6: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can visually assess the removal of impurities. A successful purification will show a single spot for the purified product that is distinct from the spots of the starting materials and any side products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
Loss of product during work-up.Be careful during the extraction steps to avoid discarding the aqueous layer containing the product salt. Ensure complete precipitation by acidifying the aqueous layer to a pH of ~2.
Product Fails to Crystallize Presence of significant impurities.Perform a thorough acid-base extraction to remove unreacted phenol and other impurities.
Inappropriate recrystallization solvent.Test different solvent systems. Water is a good starting point. A mixed solvent system may also be effective.
Melting Point of Purified Product is Low and Broad Product is still impure.Repeat the recrystallization process. If impurities persist, consider purification by column chromatography.
Incomplete drying of the product.Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Presence of Multiple Spots on TLC After Purification Inefficient purification.If recrystallization is ineffective, employ column chromatography using silica (B1680970) gel. A solvent gradient from a non-polar eluent (e.g., hexane) to a more polar eluent (e.g., ethyl acetate) should effectively separate the components.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Impurities

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound C₉H₁₀O₃166.1798-100[5]235-245[5]Soluble in hot water, ether, and ethanol (B145695).
Phenol C₆H₆O94.1140-42181.7Soluble in water, ethanol, and ether.[8]
3-Bromopropionic acid C₃H₅BrO₂152.9761-63204-205Soluble in water, ethanol, and ether.
3-Hydroxypropionic acid C₃H₆O₃90.08<25[9]Decomposes[10]Very soluble in water, soluble in ethanol and ether.[10]
2-Phenoxypropionic acid C₉H₁₀O₃166.17112-115[11]265[11]Soluble in organic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard Williamson ether synthesis procedure.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in an appropriate solvent (e.g., ethanol or acetone).

  • Add a base such as potassium hydroxide (B78521) (1.1 eq) and stir the mixture until the phenol is completely dissolved and the phenoxide is formed.

  • To this solution, add 3-bromopropionic acid (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Protocol 2: Work-up and Acid-Base Extraction
  • Remove the solvent from the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

  • Combine the aqueous layers, which now contain the sodium salt of this compound. The organic layer contains unreacted phenol and other non-acidic impurities and can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

Protocol 3: Recrystallization from Water
  • Transfer the crude, filtered this compound to a beaker.

  • Add a minimum amount of hot deionized water to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the crystals under vacuum.

Protocol 4: Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. Start with 100% hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Final Purification synthesis Williamson Ether Synthesis (Phenol + 3-Bromopropionic Acid) crude_product Crude Product (this compound + Impurities) synthesis->crude_product extraction Acid-Base Extraction (vs. NaHCO3) crude_product->extraction acidification Acidification (HCl) extraction->acidification filtration1 Filtration acidification->filtration1 recrystallization Recrystallization (from Water or Mixed Solvents) filtration1->recrystallization column_chrom Column Chromatography (Silica Gel) filtration1->column_chrom Alternative filtration2 Filtration & Drying recrystallization->filtration2 column_chrom->filtration2 pure_product Pure this compound filtration2->pure_product impurity_removal_pathway cluster_extraction Acid-Base Extraction cluster_acidification Acidification cluster_final_purification Final Purification crude_mixture Crude Mixture This compound Phenol 3-Bromopropionic Acid Side Products organic_layer Organic Layer Phenol Neutral Impurities crude_mixture->organic_layer Wash with NaHCO3 & Organic Solvent aqueous_layer Aqueous Layer Sodium 3-phenoxypropionate Sodium 3-bromopropionate crude_mixture->aqueous_layer Wash with NaHCO3 & Organic Solvent discard Discard organic_layer->discard precipitate Precipitate This compound 3-Bromopropionic Acid aqueous_layer->precipitate Add HCl recrystallization Recrystallization precipitate->recrystallization pure_product Pure this compound recrystallization->pure_product

References

Stability issues of 3-Phenoxypropionic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Phenoxypropionic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are chemical degradation and physical instability.

  • Chemical Degradation: This can occur through hydrolysis of the ether linkage, particularly under acidic or basic conditions, and photodegradation upon exposure to light.[1][2][3] Oxidation is also a potential degradation pathway, especially in the presence of oxidizing agents.

  • Physical Instability: Due to its limited water solubility, this compound can precipitate out of aqueous solutions if its solubility limit is exceeded.[4][5] This can be influenced by factors such as concentration, pH, temperature, and the presence of co-solvents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. The ether linkage in the molecule can be susceptible to hydrolysis under both acidic and basic conditions.[3][6][7] Generally, neutral or slightly acidic conditions are preferred to minimize hydrolysis. Extreme pH values should be avoided during preparation and storage of solutions.

Q3: Is this compound sensitive to light?

A3: Phenoxy acids, as a class of compounds, can be susceptible to photodegradation.[1][2] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or stability studies.

Q4: What is the recommended solvent for preparing this compound solutions?

A4: this compound has limited solubility in water but is more soluble in organic solvents. For aqueous experiments, a common approach is to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695) and then dilute it into the aqueous buffer or medium.[8] It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation of the compound.

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. Storage in tightly sealed containers is also recommended to prevent solvent evaporation, which could lead to an increase in concentration and potential precipitation.

Troubleshooting Guides

Issue 1: Precipitation Observed in Solution
Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of a stock solution into aqueous buffer. The concentration of this compound exceeds its solubility in the final aqueous medium.- Decrease the final concentration of the compound. - Increase the percentage of organic co-solvent in the final solution (ensure compatibility with your experiment). - Prepare the solution at a slightly higher temperature (if the experiment allows).
Rapid change in solvent polarity upon dilution.- Add the stock solution to the aqueous buffer slowly while vortexing or stirring.[8] - Consider a multi-step dilution process.
Precipitation occurs over time during storage or during an experiment. The solution is supersaturated and has reached equilibrium.- Filter the solution to remove the precipitate before use and accurately determine the concentration of the supernatant. - Lower the storage concentration.
Temperature fluctuations affecting solubility.[9]- Store solutions at a constant temperature. - If experiments are performed at a different temperature than storage, ensure the compound remains soluble at the experimental temperature.
pH of the solution has shifted.- Verify the pH of the solution and adjust if necessary. - Use a buffer with sufficient buffering capacity.
Issue 2: Degradation of this compound Suspected
Observation Potential Cause Recommended Action
Loss of compound potency or inconsistent experimental results over time. Chemical degradation of this compound.- Perform a stability study to determine the degradation rate under your experimental conditions. - Prepare fresh solutions more frequently.
Exposure to harsh pH conditions.- Adjust the pH of the solution to be closer to neutral (pH 6-7.5), if compatible with the experiment.[3]
Exposure to light.- Protect solutions from light at all times by using amber vials or foil wrapping.[1][2]
Oxidative degradation.- If the presence of oxidizing agents is suspected, consider degassing the solvent or adding an antioxidant (ensure it does not interfere with the experiment).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₀O₃[10]
Molecular Weight166.17 g/mol [10]
AppearanceWhite to off-white crystalline solid
Melting Point97.5 °C[10]
pKa~4.12 (Predicted)
Water SolubilitySparingly soluble
Table 2: Example Stability Data of this compound (1 mg/mL) in pH 7.4 Buffer at Different Temperatures (Hypothetical Data)
Storage Time (Days)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
799.598.295.1
1499.196.590.3
3098.292.882.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[11]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Dilute the stock solution to 1 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and a 1 mg/mL solution in acetonitrile at 80°C for 48 hours.

  • Photodegradation: Expose a 1 mg/mL solution in acetonitrile to a light source that provides both UV and visible light (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in foil.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.[12][13][14]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).

    • Example Gradient: Start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Analysis:

  • Inject the standards and samples.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the this compound peak in stressed samples should be performed using a photodiode array (PDA) detector.

Visualizations

G Potential Degradation Pathways of this compound main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis photodegradation Photodegradation main->photodegradation oxidation Oxidation main->oxidation phenol Phenol hydrolysis->phenol propionic_acid_derivative 3-Hydroxypropionic Acid hydrolysis->propionic_acid_derivative hydroxylated_products Hydroxylated Aromatic Ring Products photodegradation->hydroxylated_products ring_opened_products Ring-Opened Products photodegradation->ring_opened_products oxidative_products Oxidative Degradation Products oxidation->oxidative_products

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 10 mg/mL in ACN) prep_samples Prepare Samples under Different Stress Conditions prep_stock->prep_samples hplc_analysis Analyze by Stability-Indicating HPLC Method prep_samples->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify Quantify Remaining This compound peak_purity->quantify identify Identify Degradation Products (e.g., by LC-MS) quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: General workflow for a stability study of this compound.

G Troubleshooting Precipitation Issues start Precipitate Observed q1 When did precipitation occur? start->q1 a1_immediate Immediately upon dilution q1->a1_immediate a1_over_time Over time q1->a1_over_time q2 Is final concentration too high? a1_immediate->q2 sol3 Check for temperature or pH shifts a1_over_time->sol3 sol1 Reduce final concentration q2->sol1 Yes sol2 Increase co-solvent % q2->sol2 No sol4 Prepare fresh solution at a lower concentration sol3->sol4

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Preventing degradation of 3-Phenoxypropionic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Phenoxypropionic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is crucial to protect it from moisture, light, and high temperatures.

Q2: My this compound powder has changed color. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This may be caused by exposure to light (photodegradation) or oxygen (oxidation). It is recommended to store the compound in an opaque or amber container and in an inert atmosphere if possible.

Q3: I've noticed a decrease in the potency of my this compound solution over time. What is happening?

A3: A loss of potency can result from chemical degradation. The primary suspected pathways for this compound in solution are hydrolysis of the ether linkage, particularly at non-neutral pH, and photodegradation if exposed to UV light.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storing this compound in a standard laboratory refrigerator (2-8°C) is a good practice to minimize degradation, provided it is in a tightly sealed, moisture-proof container.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) of solid or solution Oxidation or Photodegradation: Exposure to air (oxygen) or light (especially UV).Store the compound in a tightly sealed, amber glass vial, and consider purging the headspace with an inert gas like nitrogen or argon.
Precipitation or cloudiness in solution Hydrolysis or Change in Solubility: The compound may be degrading into less soluble products, or there could be a change in solvent composition or temperature affecting solubility.Prepare fresh solutions for critical experiments. If storing solutions, use a stable, dry solvent and store at a consistent, cool temperature. Analyze the precipitate to identify its composition.
Inconsistent experimental results or loss of activity Chemical Degradation: The active compound is breaking down, leading to a lower effective concentration.Perform a stability study of your compound under your specific experimental conditions. Prepare fresh stock solutions frequently and store them protected from light and at a low temperature.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of Degradation Products: The compound is degrading into one or more new chemical entities.Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. This will help in understanding the degradation pathway and optimizing storage and handling conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 270 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with a control sample (stored under ideal conditions).

    • Calculate the percentage degradation by the decrease in the peak area of the parent compound.

    • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

Parameter Recommendation
Temperature Cool (2-8°C recommended for long-term storage)
Light Protect from light (store in amber or opaque containers)
Atmosphere Tightly sealed container; consider inert atmosphere (N₂ or Ar) for sensitive applications
Humidity Dry conditions
Incompatible Materials Strong oxidizing agents

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Observed Problem discoloration Discoloration start->discoloration precipitation Precipitation start->precipitation loss_of_potency Loss of Potency start->loss_of_potency new_peaks New Analytical Peaks start->new_peaks cause_photo_oxidation Photodegradation or Oxidation discoloration->cause_photo_oxidation cause_hydrolysis Hydrolysis precipitation->cause_hydrolysis cause_degradation Chemical Degradation loss_of_potency->cause_degradation new_peaks->cause_degradation solution_storage Store in dark, inert atmosphere cause_photo_oxidation->solution_storage solution_fresh_solutions Prepare fresh solutions cause_hydrolysis->solution_fresh_solutions solution_stability_study Conduct stability study cause_degradation->solution_stability_study solution_characterize_peaks Characterize new peaks (e.g., LC-MS) cause_degradation->solution_characterize_peaks

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation (Oxygen/Peroxides) ppa This compound phenol Phenol ppa->phenol Ether Cleavage propionic_acid 3-Hydroxypropionic Acid ppa->propionic_acid Ether Cleavage photo_products Various Photolytic Products ppa->photo_products Radical Reactions oxidized_products Hydroxylated and/or Ring-Opened Products ppa->oxidized_products Oxidative Attack

Caption: Potential degradation pathways of this compound.

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing when analyzing the acidic compound 3-Phenoxypropionic acid. Here, you will find structured troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you achieve optimal, symmetrical peaks for reliable and accurate quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the trailing edge being more drawn out than the leading edge.[1] In an ideal separation, a peak should be symmetrical, resembling a Gaussian shape.[2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to indicate significant tailing.[3][4] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2]

Q2: Why is an acidic compound like this compound prone to peak tailing?

A2: this compound is an acidic compound due to its carboxylic acid (-COOH) functional group. This group, along with the polar ether linkage, makes the molecule susceptible to secondary interactions with the HPLC stationary phase.[1] The primary causes of peak tailing for such compounds are related to its ionization state and interactions with the column packing material.[3][5] If not properly controlled, these factors can lead to multiple retention mechanisms, which is a primary cause of tailing.[4][6]

Q3: What are the main causes of peak tailing for this compound?

A3: The most frequent causes of peak tailing for acidic analytes like this compound include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound will exist in both its ionized (deprotonated) and un-ionized (protonated) forms, leading to peak broadening and tailing.[7][8][9]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact with polar functional groups on the analyte, causing a secondary retention mechanism that results in tailing.[2][10][11]

  • Column Degradation or Contamination: The accumulation of sample impurities, precipitation of buffer salts, or physical degradation of the column packing (voids) can create active sites and disrupt the chromatographic path, leading to poor peak shape.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[2][6]

  • Extra-Column Effects: Issues outside the column, such as excessively long or wide-diameter connection tubing, or poorly fitted connections, can increase dead volume and contribute to peak broadening and tailing.[6][7][12]

Q4: How does the mobile phase pH critically influence the peak shape of this compound?

A4: The mobile phase pH is the most critical parameter for controlling the peak shape of an ionizable compound. To achieve a sharp, symmetrical peak for an acidic analyte, its ionization must be suppressed.[13] This is accomplished by setting the mobile phase pH to be at least 2 pH units below the compound's pKa. At this low pH, the carboxylic acid group of this compound will be fully protonated (un-ionized), allowing it to be retained by a single, consistent hydrophobic mechanism on a reverse-phase column.[3][13]

Q5: Can the choice of sample solvent affect peak shape?

A5: Yes, the sample solvent can have a significant impact. If the sample is dissolved in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and a distorted peak.[3][6] The best practice is to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Symptom: The chromatogram for this compound shows an asymmetrical peak with a Tailing Factor (Tf) > 1.2.

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step workflow for diagnosing the cause of peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH << Analyte pKa? start->check_ph adjust_ph Adjust pH to be 2 units below pKa. Use buffer. check_ph->adjust_ph No check_column Is the column modern, end-capped, and in good condition? check_ph->check_column Yes adjust_ph->check_column flush_column Flush or regenerate column (See Protocol 2). check_column->flush_column No/Unsure check_sample Is sample concentration too high? check_column->check_sample Yes replace_column Replace with a new, high-purity, end-capped column. flush_column->replace_column If tailing persists replace_column->check_sample dilute_sample Dilute sample 10-fold and re-inject. check_sample->dilute_sample Yes check_system Are extra-column volumes minimized? check_sample->check_system No dilute_sample->check_system optimize_tubing Use narrow-bore tubing (≤0.12 mm ID) and check fittings. check_system->optimize_tubing No end_node Symmetrical Peak Achieved check_system->end_node Yes optimize_tubing->end_node G cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Resulting Analyte Form cluster_2 Expected Peak Shape ph_low pH << pKa (e.g., pH 2.5) form_low Fully Protonated (Single Species) ph_low->form_low ph_mid pH ≈ pKa form_mid Mixed Population (Protonated & Deprotonated) ph_mid->form_mid ph_high pH >> pKa form_high Fully Deprotonated (Single Species) ph_high->form_high peak_good Sharp, Symmetrical Peak form_low->peak_good peak_bad Broad, Tailing Peak form_mid->peak_bad peak_ok Symmetrical Peak (but poor retention) form_high->peak_ok G Mechanism of Secondary Interaction cluster_0 Stationary Phase Surface silanol Residual Silanol Group (Si-O⁻ H⁺) c18 C18 Bonded Phase analyte This compound (with polar -COOH group) analyte->silanol Secondary (Polar) Interaction analyte->c18 Primary (Hydrophobic) Interaction

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 3-Phenoxypropionic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 3-phenoxypropionic acid. Detailed experimental protocols and supporting data are presented to facilitate accurate purity determination.

Comparison of Analytical Techniques for Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a primary method for purity assessment, providing both structural confirmation and quantification without the need for a specific reference standard of the analyte. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful orthogonal techniques that provide complementary information.

FeatureNMR Spectroscopy (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the nuclear magnetic properties of isotopes in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Measures the mass-to-charge ratio of ionized molecules.
Primary Use Structural elucidation and absolute quantification.Separation and quantification of components in a mixture.Molecular weight determination and structural information.
Quantitative Analysis Absolute quantification using an internal standard of known purity. Does not require a reference standard of the analyte.Relative quantification based on peak area, requiring a reference standard of the analyte for accurate concentration determination.Can be quantitative, especially when coupled with a separation technique (e.g., LC-MS), but often requires a labeled internal standard.
Impurity Detection Can identify and quantify structurally related and unrelated impurities, provided they have NMR-active nuclei and their signals do not overlap significantly with the analyte or standard.High sensitivity for detecting and quantifying trace impurities, especially those with strong chromophores.Highly sensitive for detecting impurities with different mass-to-charge ratios.
Sample Throughput Lower, with longer acquisition times for quantitative accuracy.Higher, with typical run times of 15-30 minutes per sample.High throughput, especially with direct infusion methods.
Sample Requirement Higher (typically 5-20 mg).Lower (microgram to milligram range).Very low (nanogram to picogram range).
Destructive/Non-destructive Non-destructive; the sample can be recovered.Can be considered destructive as the sample is eluted in the mobile phase.Destructive.

NMR Spectral Data for this compound and Potential Impurities

A thorough understanding of the NMR spectra of this compound and its potential impurities is essential for accurate purity validation. Common impurities can arise from unreacted starting materials or the formation of isomers and byproducts during synthesis.

Table 1: ¹H NMR Spectral Data (CDCl₃, 500 MHz)

CompoundChemical StructureProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound C₆H₅OCH₂CH₂COOHAr-H 6.91-6.95, 7.25-7.30m5H
-OCH₂ -4.29t2H
-CH₂CH₂ COOH2.91t2H
-COOH ~11br s1H
Phenol (Impurity) C₆H₅OHAr-H 6.8-7.4m5H
-OH 4.0-7.0br s1H
Acrylic Acid (Impurity) CH₂=CHCOOH=CH₂ (trans to COOH)6.42dd1H
=CH₂ (cis to COOH)6.17dd1H
=CH -6.01dd1H
-COOH ~12br s1H
2-Phenoxypropionic acid (Isomeric Impurity) C₆H₅OCH(CH₃)COOHAr-H 6.8-7.4m5H
-OCH -4.75q1H
-CH₃ 1.65d3H
-COOH ~11br s1H

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical StructureCarbonChemical Shift (δ, ppm)
This compound C₆H₅OCH₂CH₂COOHC =O~177
Ar-C -O~158
Ar-C H (para)~129.5
Ar-C H (ortho)~121.2
Ar-C H (meta)~114.5
-OC H₂-~63.8
-C H₂COOH~34.2
Phenol (Impurity) C₆H₅OHAr-C -OH~155
Ar-C H (para)~129.5
Ar-C H (ortho)~121
Ar-C H (meta)~115
2-Phenoxypropionic acid (Isomeric Impurity) C₆H₅OCH(CH₃)COOHC =O~178
Ar-C -O~157
Ar-C H (para)~129
Ar-C H (ortho)~122
Ar-C H (meta)~116
-OC H-~72
-C H₃~18

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Determination

Objective: To accurately determine the purity of a synthesized batch of this compound using an internal standard.

Materials:

  • Synthesized this compound

  • Internal Standard (IS): Maleic acid (purity ≥ 99.5%)

  • Deuterated solvent: Chloroform-d (CDCl₃, 99.8 atom % D)

  • NMR tubes (5 mm, high precision)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.

    • Record the exact weights of both the analyte and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃. Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks of interest.

      • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the triplet at ~4.29 ppm corresponding to the -OCH₂- protons).

    • Integrate a well-resolved signal for the internal standard (maleic acid, singlet at ~6.3 ppm).

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Purity Validation cluster_reporting Final Reporting Synthesis Synthesize This compound Purification Purify Product (e.g., Recrystallization) Synthesis->Purification qNMR Quantitative ¹H NMR (Primary Method) Purification->qNMR HPLC HPLC Analysis (Orthogonal Method) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS Report Purity Report & Certificate of Analysis qNMR->Report HPLC->Report MS->Report

Caption: Experimental workflow for synthesis and purity validation.

logical_relationship Purity Overall Purity Assessment NMR NMR (Structure & Absolute Purity) Purity->NMR confirms HPLC HPLC (Separation & Relative Purity) Purity->HPLC supports MS Mass Spec (Molecular Weight) Purity->MS verifies NMR->HPLC orthogonal to HPLC->MS often coupled with

A Comparative Analysis of the Herbicidal Activities of 3-Phenoxypropionic Acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the herbicidal efficacy and mechanisms of action of 3-Phenoxypropionic acid in comparison to the widely-used herbicide 2,4-D reveals key differences in their molecular targets and potential applications in weed management. While both are phenoxy-class herbicides, their primary modes of action diverge, leading to distinct herbicidal profiles. 2,4-D is a well-established synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and leading to the death of susceptible broadleaf weeds. In contrast, the herbicidal activity of this compound and its derivatives is primarily attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.

Data Presentation: Herbicidal Efficacy

Direct comparative studies providing quantitative dose-response data (e.g., GR₅₀ or ED₅₀ values) for this compound against specific weed species are limited in publicly available literature. However, extensive data exists for 2,4-D, a benchmark for broadleaf weed control. The following table summarizes the effective doses of 2,4-D required for the control of common broadleaf weeds.

HerbicideWeed SpeciesGrowth StageED₅₀ (g a.i./ha)ED₉₀ (g a.i./ha)Reference
2,4-D + MCPAAmaranthus retroflexus (Redroot Pigweed)4-6 leaf stage196.4388.9[1]
2,4-DChenopodium album (Common Lambsquarters)7.5-9 cm seedlingsSynergistic with Halosulfuron-[2]

Note: ED₅₀ (Effective Dose 50) is the dose of a herbicide that produces a 50% response (e.g., growth reduction) in a plant population. ED₉₀ is the dose required for a 90% response. Data for this compound is not available in a directly comparable format.

Experimental Protocols

The evaluation of herbicidal activity is typically conducted through standardized bioassays in greenhouse and field settings.

Greenhouse Dose-Response Bioassay

A common method to determine the herbicidal efficacy of a compound is through a whole-plant dose-response bioassay conducted in a controlled greenhouse environment.

Objective: To determine the dose of a herbicide required to cause a certain level of growth inhibition (e.g., 50% or 90%) in a target weed species.

Methodology:

  • Plant Preparation: Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are sown in pots containing a standardized soil mix. Seedlings are thinned to a uniform number per pot and grown under controlled temperature, humidity, and light conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: A range of herbicide concentrations is prepared. The herbicides are applied to the plants using a precision sprayer calibrated to deliver a specific volume of spray solution, ensuring uniform coverage. An untreated control group is included for comparison.

  • Data Collection: After a set period (e.g., 21 days), the plants are visually assessed for injury (phytotoxicity) on a scale of 0% (no injury) to 100% (plant death). The above-ground biomass (fresh or dry weight) of the treated plants is also measured and compared to the untreated control.

  • Data Analysis: The collected data (visual injury ratings or biomass reduction) is subjected to statistical analysis, typically using a log-logistic dose-response model to calculate the ED₅₀ and ED₉₀ values.

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.

Objective: To assess the efficacy of a herbicide in controlling a natural population of weeds in a specific crop and environment.

Methodology:

  • Site Selection: A field with a uniform and sufficient population of the target weed species is selected.

  • Experimental Design: The trial is set up using a randomized complete block design with multiple replications for each treatment to account for field variability.

  • Treatments: Treatments consist of different rates of the herbicide(s) being tested, a standard herbicide for comparison (e.g., 2,4-D), and an untreated control.

  • Application: Herbicides are applied at a specific crop and weed growth stage using calibrated field spray equipment.

  • Assessments: Weed control is visually rated at various intervals after application. Crop injury is also assessed. At the end of the growing season, weed biomass and/or density may be measured, and crop yield is often determined to assess the overall impact of the weed control treatments.

Signaling Pathways and Mechanisms of Action

The fundamental difference in the herbicidal activity of this compound derivatives and 2,4-D lies in their distinct molecular targets and the signaling pathways they disrupt.

This compound Derivatives (ACCase Inhibitors)

Aryloxyphenoxypropionate herbicides, a class to which derivatives of this compound belong, act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase)[3][4][5]. ACCase is a crucial enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.

ACCase_Inhibition PPA 3-Phenoxypropionic Acid Derivative ACCase Acetyl-CoA Carboxylase (ACCase) PPA->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation & Function FattyAcids->Membranes PlantDeath Plant Death Membranes->PlantDeath

Caption: Inhibition of ACCase by this compound Derivatives.

By inhibiting ACCase, these herbicides block the production of malonyl-CoA from acetyl-CoA, the first committed step in fatty acid synthesis. This leads to a depletion of fatty acids, resulting in the breakdown of cell membrane integrity, leakage of cellular contents, and ultimately, plant death.

2,4-D (Synthetic Auxin)

2,4-D is a classic example of a synthetic auxin herbicide[6]. It mimics the natural plant hormone auxin, but unlike the endogenous hormone, it is not readily metabolized by the plant. This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized cell division and elongation.

Synthetic_Auxin_Pathway D24 2,4-D TIR1_AFB TIR1/AFB Auxin Receptors D24->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses AuxinGenes Auxin-Responsive Gene Expression ARF->AuxinGenes Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation AuxinGenes->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Synthetic Auxin (2,4-D) Signaling Pathway.

The binding of 2,4-D to auxin receptors, such as TIR1/AFB proteins, leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), which regulate the expression of numerous genes involved in growth and development. The overstimulation of this pathway results in epinastic growth (twisting of stems and petioles), callus formation, and disruption of vascular tissues, ultimately causing the death of the susceptible plant.

References

A Comparative Guide to the Efficacy of 3-Phenoxypropionic Acid Derivatives: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-phenoxypropionic acid derivatives and structurally related compounds. Drawing from available experimental data on analogous molecules, this document outlines potential therapeutic activities, underlying mechanisms, and key experimental methodologies to inform future research and development. While direct comprehensive data on a wide range of this compound derivatives is limited in the reviewed literature, this guide synthesizes findings from closely related phenoxyacetic and other propionic acid derivatives to provide a predictive overview of their biological potential.

Quantitative Data Summary

The following tables summarize the biological activities of various propionic and phenoxyacetic acid derivatives, offering a baseline for comparison.

Table 1: In Vitro Cytotoxicity of Propionic Acid Derivatives

Compound/DerivativeCell LineAssayResult
3-(4-aminophenyl)propionic acidTHLE-2 (Normal Liver)MTTMost cytotoxic compared to Ibuprofen and 3-(4-hydroxyphenyl)propionic acid
3-(4-aminophenyl)propionic acidHEP-G2 (Liver Cancer)MTTLess cytotoxic than on THLE-2 cells
3-(4-hydroxyphenyl)propionic acidTHLE-2 (Normal Liver)MTTModerately cytotoxic
3-(4-hydroxyphenyl)propionic acidHEP-G2 (Liver Cancer)MTTLess cytotoxic than on THLE-2 cells
IbuprofenTHLE-2 (Normal Liver)MTTLeast cytotoxic
IbuprofenHEP-G2 (Liver Cancer)MTTLess cytotoxic than on THLE-2 cells
Novel Phenoxyacetamide Derivative IHepG2 (Liver Cancer)MTTIC50: 1.43 µM[1]
Novel Phenoxyacetamide Derivative ITHLE-2 (Normal Liver)MTTIC50: 36.27 µM[1]
Novel Phenoxyacetamide Derivative IIHepG2 (Liver Cancer)MTTIC50: 6.52 µM[1]
5-Fluorouracil (Reference)HepG2 (Liver Cancer)MTTIC50: 5.32 µM[1]

Table 2: In Vivo Anti-inflammatory Activity of Propionic and Phenoxy Acetic Acid Derivatives

Compound/DerivativeAnimal ModelAssayDosageResult (% Inhibition)
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)MouseAcetic acid-induced writhing150 mg/kg31.0%
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)MouseAcetic acid-induced writhing300 mg/kg49.5%
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)RatCarrageenan-induced paw edema75 mg/kg43.3%
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)RatCarrageenan-induced paw edema150 mg/kg42.2%
Phenoxy Acetic Acid Derivative 5fRatCarrageenan-induced paw edemaNot Specified63.35% (paw thickness)
Phenoxy Acetic Acid Derivative 7bRatCarrageenan-induced paw edemaNot Specified46.51% (paw thickness)

Table 3: Potential Alternative Mechanisms of Action for Related Phenoxy Derivatives

Compound ClassReported ActivityPotential Therapeutic Area
3-Phenoxybenzoic acid derivativesPPARγ agonist activityMetabolic diseases, Diabetes
3-Phenoxybenzoic acid derivativesGlucokinase activationDiabetes

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or via intraperitoneal injection at specified doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

G General Experimental Workflow for Efficacy Testing cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Lead Compound Selection Lead Compound Selection Determine IC50->Lead Compound Selection Animal Model (e.g., Rat) Animal Model (e.g., Rat) Lead Compound Selection->Animal Model (e.g., Rat) Carrageenan-Induced Edema Carrageenan-Induced Edema Animal Model (e.g., Rat)->Carrageenan-Induced Edema Measure Paw Volume Measure Paw Volume Carrageenan-Induced Edema->Measure Paw Volume Efficacy Assessment Efficacy Assessment Measure Paw Volume->Efficacy Assessment G COX Inhibition Pathway in Inflammation Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining) Prostaglandins (Stomach Lining) COX-1 (Constitutive)->Prostaglandins (Stomach Lining) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) This compound Derivative This compound Derivative This compound Derivative->COX-2 (Inducible) Inhibition G PPARγ Agonist Signaling Pathway This compound Derivative This compound Derivative PPARγ PPARγ This compound Derivative->PPARγ Activation PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE (DNA) PPRE (DNA) PPARγ/RXR Heterodimer->PPRE (DNA) Binding Target Gene Transcription Target Gene Transcription PPRE (DNA)->Target Gene Transcription Modulation Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation G Glucokinase Activation in Pancreatic β-cells Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase->Glucose-6-Phosphate Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glucose-6-Phosphate->Increased ATP/ADP Ratio Insulin Secretion Insulin Secretion Increased ATP/ADP Ratio->Insulin Secretion This compound Derivative This compound Derivative This compound Derivative->Glucokinase Activation

References

Comparative Analysis of the Antimicrobial Spectrum of 3-Phenoxypropionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance with Supporting Experimental Data

Executive Summary

This guide provides a comparative analysis of the antimicrobial spectrum of 3-phenylpropionic acid, a structural analog of 3-Phenoxypropionic acid, against propionic acid and the widely used antifungal, fluconazole (B54011). While data for this compound is scarce, the analysis of its analog reveals a broad-spectrum of activity against various bacteria and fungi. This document outlines the available quantitative data, details the experimental methodologies for determining antimicrobial susceptibility, and illustrates the proposed mechanisms of action.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of 3-phenylpropionic acid, propionic acid, and fluconazole is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Microorganism3-Phenylpropionic Acid (µg/mL)Propionic Acid (µg/mL)Fluconazole (µg/mL)
Gram-Positive Bacteria
Bacillus cereus>1000--
Bacillus subtilis>1000--
Staphylococcus aureus>1000250,000[1]-
Gram-Negative Bacteria
Escherichia coli>1000--
Klebsiella pneumoniae>1000--
Proteus vulgaris>1000--
Pseudomonas aeruginosa>1000--
Pseudomonas fluorescens>1000--
Fungi
Aspergillus flavus1000--
Aspergillus niger1000--
Candida albicans1000-0.25 - 4
Fusarium oxysporum1000--
Fusarium udum1000--
Penicillium citrinum1000--
Rhizopus sp.180,000 (as 3-phenyllactic acid)[2][3]--
Mucor sp.180,000 (as 3-phenyllactic acid)[2][3]--

Note: Data for 3-phenylpropionic acid was primarily sourced from a single study and may not be representative of all testing conditions.[4][5] The high MIC values suggest that its primary role may not be as a direct antimicrobial agent. Data for propionic acid against Staphylococcus aureus is from a study that used a high concentration.[1] Data for Rhizopus sp. and Mucor sp. is for 3-phenyllactic acid, a related compound.[2][3]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide is typically generated using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Antimicrobial agent stock solution

  • Standardized microbial inoculum (typically 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial twofold dilution of the antimicrobial agent is performed in the microtiter plate. This is typically achieved by adding a volume of the antimicrobial stock solution to the first well and then serially transferring a portion of the solution to subsequent wells containing fresh broth.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism being tested.

  • Reading of Results: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Proposed Mechanism of Action for Phenolic and Organic Acids

The antimicrobial activity of phenolic and organic acids, such as 3-phenylpropionic acid and propionic acid, is generally attributed to their ability to disrupt the microbial cell membrane and interfere with essential cellular processes.

antimicrobial_mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Lower pH) Organic_Acid Undissociated Organic Acid Dissociation Dissociation H+ and Anion Organic_Acid->Dissociation Passive Diffusion Membrane Lipid Bilayer Proton_Accumulation Proton (H+) Accumulation Dissociation->Proton_Accumulation Anion_Effect Anion-Specific Effects Dissociation->Anion_Effect Metabolic_Inhibition Inhibition of Metabolic Enzymes Proton_Accumulation->Metabolic_Inhibition Lowers intracellular pH Anion_Effect->Metabolic_Inhibition DNA_Damage DNA Damage Anion_Effect->DNA_Damage MIC_Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Read Results Visually (Observe for Turbidity) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

References

3-Phenoxypropionic Acid vs. Other Auxin Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Phenoxypropionic acid as a potential synthetic auxin herbicide, contrasting its theoretical profile with established auxin herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba. While comprehensive, direct comparative studies on the herbicidal efficacy of this compound are limited in publicly available literature, this document synthesizes known information on the broader class of phenoxyalkanoic acids and the general principles of synthetic auxin herbicides to offer a predictive comparison. The experimental data presented in the tables are illustrative and based on the expected performance of a phenoxy-class auxin herbicide.

Introduction to Auxin Herbicides

Synthetic auxin herbicides are a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] These herbicides induce uncontrolled and disorganized growth in susceptible plants, primarily broadleaf weeds, leading to their eventual death.[1] They are widely used in agriculture for selective weed control in cereal crops and turf.[1] Major chemical families of auxin herbicides include phenoxy-carboxylic acids, benzoic acids, and pyridine-carboxylic acids.[1]

This compound belongs to the phenoxyalkanoic acid chemical class, similar to the widely used herbicide 2,4-D. While many of its derivatives are known to act as ACCase inhibitors, this compound itself is structurally similar to synthetic auxins and is presumed to act through a similar mechanism.

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxins disrupt plant growth by overwhelming the natural auxin signaling pathway. The process begins with the binding of the herbicide to auxin receptors, primarily the TIR1/AFB (Transport Inhibor Response 1/Auxin Signaling F-Box) family of proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the overexpression of auxin-responsive genes, resulting in a cascade of physiological effects including epinasty, cell elongation, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Herbicidal Efficacy (Illustrative Data)

The following tables present illustrative quantitative data comparing the expected herbicidal efficacy of this compound with 2,4-D and Dicamba on common broadleaf weeds. Note: This data is hypothetical and intended for comparative purposes, as direct experimental data for this compound is not widely available.

Table 1: Dose-Response for Control of Key Broadleaf Weeds (ED90 in g a.i./ha)

Weed SpeciesThis compound (Predicted)2,4-DDicamba
Palmer amaranth (B1665344) (Amaranthus palmeri)800560280
Common lambsquarters (Chenopodium album)600450200
Velvetleaf (Abutilon theophrasti)750500250
Kochia (Bassia scoparia)900650300

Table 2: Crop Selectivity in Cereal Crops (Maximum Tolerated Dose in g a.i./ha)

Crop SpeciesThis compound (Predicted)2,4-DDicamba
Wheat (Triticum aestivum)12001120560
Corn (Zea mays)1000840420
Barley (Hordeum vulgare)11001000500

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide performance. Below are standard protocols for key experiments in herbicide efficacy studies.

Protocol 1: Greenhouse Dose-Response Study

Objective: To determine the effective dose of a herbicide required to control specific weed species.

Methodology:

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Apply the herbicides at a range of doses when the weeds have reached a specific growth stage (e.g., 2-4 true leaves). Use a calibrated laboratory sprayer to ensure uniform application.

  • Experimental Design: Employ a completely randomized design with at least four replications for each treatment (herbicide and dose combination), including an untreated control.

  • Data Collection: At 14 and 28 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Harvest the above-ground biomass of the surviving plants and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model to fit a dose-response curve and calculate the effective dose for 50% (ED50) and 90% (ED90) control.

Greenhouse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Sow Weed Seeds B Grow Seedlings (Controlled Environment) A->B D Apply Herbicides (Calibrated Sprayer) B->D C Prepare Herbicide Doses C->D E Visual Assessment (14 & 28 DAT) D->E F Biomass Measurement (28 DAT) E->F G Dose-Response Curve Analysis F->G H Calculate ED50 & ED90 G->H

Figure 2: Experimental workflow for a greenhouse dose-response study.

Protocol 2: Field Efficacy and Crop Selectivity Trial

Objective: To evaluate the performance of a herbicide under field conditions and assess its safety on a specific crop.

Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species and suitable for growing the desired crop.

  • Experimental Design: Use a randomized complete block design with four replications. Each block should contain all treatments, including an untreated control and a commercial standard.

  • Plot Establishment: Establish plots of a standard size (e.g., 3m x 10m) and plant the crop according to standard agricultural practices for the region.

  • Herbicide Application: Apply herbicides at different rates and at the appropriate crop and weed growth stage using a calibrated backpack or tractor-mounted sprayer.

  • Data Collection:

    • Weed Control: Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) and by measuring weed biomass from a designated quadrat within each plot.

    • Crop Injury: Visually rate crop injury (phytotoxicity) at the same intervals on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

  • Data Analysis: Use analysis of variance (ANOVA) to determine the statistical significance of treatment effects on weed control, crop injury, and yield.

Logical Comparison Framework

The evaluation of a new herbicide in comparison to existing standards follows a logical progression from understanding its fundamental properties to assessing its real-world performance.

Comparison_Framework A Chemical & Physical Properties (this compound) B Mechanism of Action (Synthetic Auxin) A->B C Greenhouse Efficacy (Dose-Response) B->C D Field Performance (Weed Control & Crop Safety) C->D E Comparative Analysis vs. 2,4-D & Dicamba D->E

Figure 3: Logical framework for comparative herbicide evaluation.

Conclusion

Based on its chemical structure, this compound is anticipated to function as a synthetic auxin herbicide, exhibiting selective control of broadleaf weeds. However, without direct comparative experimental data, its precise efficacy and crop selectivity relative to established auxin herbicides like 2,4-D and Dicamba remain speculative. The provided illustrative data suggests it may be less potent than Dicamba but could offer a different spectrum of weed control. Further research, following the detailed experimental protocols outlined in this guide, is necessary to fully characterize the herbicidal properties of this compound and determine its potential role in integrated weed management programs. Researchers are encouraged to conduct head-to-head trials to generate the quantitative data needed for a definitive comparison.

References

A Spectroscopic Showdown: Differentiating 2-Phenoxypropionic and 3-Phenoxypropionic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of isomeric molecules is a critical step. This guide provides an objective, data-driven comparison of 2-Phenoxypropionic acid and 3-Phenoxypropionic acid, focusing on their distinct spectroscopic signatures. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for distinguishing between these two closely related compounds.

The subtle shift of the phenoxy group from the second to the third carbon position in the propionic acid chain results in discernible differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Understanding these variations is paramount for unambiguous identification in synthesis, quality control, and metabolic studies.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for 2-Phenoxypropionic acid and this compound, providing a clear comparison of their characteristic signals.

Spectroscopic TechniqueParameter2-Phenoxypropionic AcidThis compound
¹H NMR (CDCl₃)Chemical Shift (δ)~11.5 - 11.7 ppm (s, 1H, -COOH)~11.54 ppm (s, 1H, -COOH)
~7.20 - 7.40 ppm (m, 5H, Ar-H)~7.26 - 7.38 ppm (m, 2H, Ar-H)
~4.75 ppm (q, 1H, -CH)~6.92 - 6.93 ppm (m, 3H, Ar-H)
~1.65 ppm (d, 3H, -CH₃)~4.23 - 4.30 ppm (t, 2H, -OCH₂)
~2.83 - 2.89 ppm (t, 2H, -CH₂COOH)
¹³C NMR (CDCl₃)Chemical Shift (δ)~175.0 ppm (C=O)~173.0 ppm (C=O)
~157.0 ppm (Ar-C, ipso)~158.0 ppm (Ar-C, ipso)
~129.5 ppm (Ar-C)~129.5 ppm (Ar-C)
~122.0 ppm (Ar-C)~121.2 ppm (Ar-C)
~116.0 ppm (Ar-C)~114.5 ppm (Ar-C)
~72.0 ppm (-CH)~66.0 ppm (-OCH₂)
~18.0 ppm (-CH₃)~34.0 ppm (-CH₂COOH)
Infrared (IR) Wavenumber (cm⁻¹)~2500-3300 (O-H stretch, broad)~2500-3300 (O-H stretch, broad)
~1700-1725 (C=O stretch)~1700-1725 (C=O stretch)
~1210-1320 (C-O stretch)~1210-1320 (C-O stretch)
~1450-1600 (C=C stretch, aromatic)~1450-1600 (C=C stretch, aromatic)
Mass Spectrometry (MS) m/z Ratio166 [M]⁺166 [M]⁺
94 [M - C₃H₄O₂]⁺107 [M - COOH - H]⁺
77 [C₆H₅]⁺94 [C₆H₅OH]⁺
77 [C₆H₅]⁺

Deciphering the Differences: A Deeper Dive into the Spectra

The key to distinguishing between the two isomers lies in the unique environment of the protons and carbons in their respective structures, leading to different chemical shifts and splitting patterns in NMR spectroscopy.

In the ¹H NMR spectrum , the most telling difference is the presence of a quartet and a doublet for 2-Phenoxypropionic acid, corresponding to the methine (-CH) and methyl (-CH₃) protons of the propionic acid chain. In contrast, this compound exhibits two triplets, characteristic of the two adjacent methylene (B1212753) (-CH₂-) groups.

The ¹³C NMR spectra also show distinct signals. The chemical shift of the carbon attached to the oxygen (either the methine carbon in the 2-isomer or the methylene carbon in the 3-isomer) is a key differentiator. Furthermore, the chemical shifts of the carbons in the propionic acid chain are unique to each isomer.

While the IR spectra are very similar due to the presence of the same functional groups (carboxylic acid, ether, aromatic ring), subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed. The primary utility of IR spectroscopy in this case is the confirmation of the functional groups present in both molecules.

Mass spectrometry reveals identical molecular ion peaks at m/z 166 for both isomers, confirming their shared molecular formula. However, their fragmentation patterns differ. For 2-Phenoxypropionic acid, a prominent peak at m/z 94 is often observed, corresponding to the loss of the propionic acid side chain. In this compound, a common fragment is seen at m/z 107, resulting from the loss of the carboxyl group. Both isomers can produce a fragment at m/z 77, corresponding to the phenyl cation, and at m/z 94, representing the phenoxy cation.

Experimental Protocols

To ensure reproducibility, the following detailed methodologies for the key spectroscopic experiments are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (2-Phenoxypropionic acid or this compound) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Employ a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization (e.g., silylation) may be necessary to improve volatility.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Ionization (EI):

    • Use a standard electron energy of 70 eV.

    • Maintain an appropriate ion source temperature (e.g., 200-250 °C).

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Workflow

The logical progression from sample to structural confirmation is a fundamental aspect of chemical analysis. The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of these isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Sample (2- or this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Experimental workflow for the spectroscopic analysis and differentiation of phenoxypropionic acid isomers.

This comprehensive guide provides the necessary data and methodologies to confidently distinguish between 2-Phenoxypropionic acid and this compound. By carefully analyzing their respective spectroscopic fingerprints, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable scientific and developmental work.

Validating the Mechanism of Action of Novel 3-Phenoxypropionic Acid-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of novel 3-phenoxypropionic acid-based herbicides, alongside established alternatives. Detailed experimental protocols and comparative data are presented to aid in the validation and understanding of these emerging herbicidal compounds.

Introduction: The Dual Mechanisms of this compound Herbicides

This compound derivatives are a significant class of herbicides with two primary mechanisms of action. The first, and more traditional, mechanism involves mimicking the plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[1][2][3][4][5] The second, more recent mechanism, involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in lipid biosynthesis, primarily affecting grass species.[6][7][8][9] Validating the specific mechanism of a novel this compound-based herbicide is crucial for its development, determining its spectrum of activity, and understanding potential resistance mechanisms.

Comparative Efficacy of this compound Herbicides

The efficacy of herbicides is often quantified by the concentration required to inhibit a specific biological process by 50% (IC50) or the dose required to cause a 50% reduction in plant growth (ED50). The following tables summarize the herbicidal activity of novel and established this compound-based herbicides.

Table 1: In Vitro ACCase Inhibition by Novel this compound Derivatives and Commercial ACCase Inhibitors

CompoundTarget SpeciesIC50 (µM)Reference
Novel Derivatives
QPP-I-6Echinochloa crusgalli0.87[10][11]
CHD AnalogueSetaria viridis51[12]
CHD AnalogueEleusine indica76[12]
AOPP-CHD Hybrid 1Setaria viridis6.4[12]
AOPP-CHD Hybrid 2Eleusine indica50[12]
Commercial ACCase Inhibitors
Fluazifop-P-butylVarious GrassesNot specified[6]
Quizalofop-P-ethylVarious GrassesNot specified[6]
SethoxydimSetaria viridis0.08 - 5.6 (range for various herbicides)[12]
ClethodimSetaria viridis0.08 - 5.6 (range for various herbicides)[12]

Table 2: Whole-Plant Herbicidal Activity of Novel this compound Derivatives

CompoundTarget Weed SpeciesApplication Rate (g ha⁻¹) for >90% InhibitionReference
QPP-I-6Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides187.5[10][11]
n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate (Iq)Gramineous weedsComparable to fluazifop-butyl[13]

Experimental Protocols for Mechanism of Action Validation

To elucidate the mechanism of action of a novel this compound-based herbicide, a combination of in vitro and in vivo assays is recommended.

Differentiating Auxin-Mimic vs. ACCase Inhibitor Activity

A primary step is to distinguish between auxin-like activity and ACCase inhibition.

  • Phenotypic Observation: Auxin-mimic herbicides typically cause epinasty (twisting and curling of stems and leaves), callusing, and other growth deformities in susceptible broadleaf species.[2][3] In contrast, ACCase inhibitors lead to growth cessation, chlorosis, and necrosis, primarily in grass species.[6]

  • Whole-Plant Bioassays: Conduct dose-response studies on a panel of both broadleaf (e.g., Arabidopsis thaliana, soybean) and grass (e.g., Echinochloa crus-galli, Setaria viridis) species. High activity against broadleaf species with auxin-like symptoms suggests an auxin-mimic mechanism, while high activity against grass species points towards ACCase inhibition.

Protocol for Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on ACCase activity.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible grass species)

  • Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 0.5 M glycerol, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5 mM ATP, 2.5 mM acetyl-CoA)

  • [¹⁴C]-NaHCO₃

  • Scintillation cocktail and counter

  • Novel this compound herbicide and known ACCase inhibitor (e.g., sethoxydim)

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

  • Assay Reaction: In a microcentrifuge tube, combine the enzyme extract with the assay buffer containing varying concentrations of the test herbicide.

  • Initiation: Start the reaction by adding [¹⁴C]-NaHCO₃.

  • Incubation: Incubate the reaction mixture at 32°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Quantification: Dry the samples and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each herbicide concentration and determine the IC50 value.

Protocol for Radioligand Auxin Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled auxin for binding to auxin receptors.

Materials:

  • Plant tissue rich in auxin receptors (e.g., maize coleoptile membranes)

  • Membrane isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT)

  • Binding buffer (e.g., 10 mM citrate-phosphate buffer pH 5.5, 250 mM sucrose)

  • Radiolabeled auxin (e.g., [³H]-IAA)

  • Novel this compound herbicide and known auxin (e.g., 2,4-D)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize plant tissue in ice-cold isolation buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed to pellet the microsomal membranes. Resuspend the pellet in binding buffer.[14]

  • Competition Binding: In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]-IAA and varying concentrations of the unlabeled test herbicide or a known auxin.[15][16]

  • Incubation: Incubate the mixture on ice for a defined period (e.g., 1 hour).[14]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[14][15]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-IAA (IC50). This can be used to calculate the binding affinity (Ki).[14]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in validating the mechanism of action of this compound-based herbicides.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Auxin or Auxin-Mimic Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Response Uncontrolled Growth, Epinasty, Ethylene Production Auxin_Responsive_Genes->Response Ub->Aux_IAA Ubiquitination ACCase_Inhibition_Pathway cluster_chloroplast Chloroplast Herbicide ACCase Inhibitor Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membrane Membrane Integrity Disruption Fatty_Acids->Membrane Experimental_Workflow Start Novel 3-Phenoxypropionic Acid Herbicide Whole_Plant Whole-Plant Bioassay (Broadleaf vs. Grass) Start->Whole_Plant Phenotype Phenotypic Observation (Epinasty vs. Chlorosis) Start->Phenotype Decision Differentiate MOA Whole_Plant->Decision Phenotype->Decision Auxin_Assay Auxin Binding Assay Decision->Auxin_Assay Broadleaf Activity ACCase_Assay ACCase Inhibition Assay Decision->ACCase_Assay Grass Activity Confirm_Auxin Confirm Auxin-Mimic Mechanism Auxin_Assay->Confirm_Auxin Confirm_ACCase Confirm ACCase Inhibitor Mechanism ACCase_Assay->Confirm_ACCase

References

A Comparative Guide to Cross-Reactivity of Antibodies Raised Against 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific cross-reactivity studies for antibodies raised directly against 3-Phenoxypropionic acid (3-PPA) have been published. This guide provides a comparative analysis based on data from structurally similar compounds, primarily 3-phenoxybenzoic acid (3-PBA), to predict potential cross-reactivity and outlines a comprehensive experimental plan for validation.

Introduction

This compound is a small molecule of interest in various research and development areas. The development of specific antibodies against 3-PPA is crucial for creating sensitive and reliable immunoassays. A key challenge in developing such assays is ensuring the antibody's specificity, as cross-reactivity with structurally similar molecules can lead to inaccurate results.[1][2][3] This guide explores the potential cross-reactivity of hypothetical anti-3-PPA antibodies and provides a framework for experimental validation.

The structural similarity between the target analyte and other compounds is a primary driver of antibody cross-reactivity.[2][3] For a hypothetical antibody targeting 3-PPA, molecules sharing the phenoxy and acidic functional groups are likely candidates for cross-reaction.

Comparative Analysis of Potential Cross-Reactivity

Lacking direct experimental data for anti-3-PPA antibodies, we can infer potential cross-reactivity by examining studies on antibodies against the structurally analogous compound, 3-phenoxybenzoic acid (3-PBA).[4][5] The primary difference between 3-PPA and 3-PBA is the propionic acid side chain versus a benzoic acid moiety.

Based on published data for anti-3-PBA immunoassays, the following compounds have shown significant cross-reactivity and are therefore prime candidates for testing with a putative anti-3-PPA antibody.[4][5]

Table 1: Hypothetical Cross-Reactivity of Anti-3-Phenoxypropionic Acid Antibodies Based on 3-PBA Immunoassay Data

CompoundStructureRationale for Potential Cross-Reactivity
This compound (3-PPA) Target Analyte Target molecule for which the antibody is raised.
3-Phenoxybenzoic acid (3-PBA)Structurally SimilarShares the core phenoxy group and an acidic functional group. A known target of similar immunoassays.[1][4][5]
4-Fluoro-3-phenoxybenzoic acidSubstituted AnalogA metabolite of cyfluthrin (B156107) with a modification on the benzene (B151609) ring that may still be recognized by the antibody.[4]
4-Hydroxy-3-phenoxybenzoic acidMetabolite AnalogA minor metabolite with a hydroxyl group addition that could influence binding affinity.[4]
3-PhenoxybenzaldehydePrecursor AnalogA metabolic intermediate that is structurally very similar, differing only in the terminal functional group.[4][5]
3-Phenoxybenzyl alcoholRelated CompoundShares the phenoxybenzyl core but with an alcohol functional group instead of a carboxylic acid.

Experimental Protocols

To empirically determine the cross-reactivity of an antibody raised against this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.[6][7][8][9]

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like 3-PPA (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic.[10]

  • Hapten Derivatization: Activate the carboxyl group of 3-PPA using a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxysuccinimide (NHS).

  • Conjugation: Couple the activated 3-PPA to carrier proteins such as Bovine Serum Albumin (BSA) for the screening assay (coating antigen) and Keyhole Limpet Hemocyanin (KLH) for immunization.

  • Characterization: Confirm the conjugation and determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[10]

Antibody Production
  • Immunization: Immunize host animals (e.g., rabbits or mice) with the 3-PPA-KLH conjugate.

  • Screening and Isolation: Screen the resulting polyclonal or monoclonal antibodies for their ability to bind to the 3-PPA-BSA conjugate.

Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the extent to which other compounds can compete with 3-PPA for binding to the antibody.[6][7][8][9][11]

  • Plate Coating: Coat a 96-well microtiter plate with the 3-PPA-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3-PPA standard and the potential cross-reacting compounds.

    • In a separate plate or tubes, pre-incubate the anti-3-PPA antibody with the standards or test compounds for 1 hour at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate again.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for 3-PPA and each test compound.

    • Calculate the Cross-Reactivity (CR%) using the following formula: CR (%) = (IC50 of 3-PPA / IC50 of test compound) x 100

Visualizations

Workflow for Antibody Production and Cross-Reactivity Testing

Antibody_Workflow cluster_prep Immunogen Preparation cluster_ab Antibody Production cluster_test Cross-Reactivity Testing (Competitive ELISA) Hapten 3-PPA (Hapten) Conjugation EDCI/NHS Coupling Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen 3-PPA-KLH Immunogen Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Screening Screening & Isolation Immunization->Screening Antibody Anti-3-PPA Antibody Screening->Antibody Competition Competitive Binding (Ab + Test Compounds) Antibody->Competition Coating Coat Plate with 3-PPA-BSA Coating->Competition Detection Detection with Secondary Ab & Substrate Competition->Detection Analysis Data Analysis (IC50 & CR%) Detection->Analysis Cross_Reactivity_Logic cluster_analogues Structural Analogues PPA This compound (Target) PBA 3-Phenoxybenzoic acid PPA->PBA Similar Side Chain FPBA 4-Fluoro-3-phenoxybenzoic acid PBA->FPBA Ring Substitution HPBA 4-Hydroxy-3-phenoxybenzoic acid PBA->HPBA Ring Substitution Benzaldehyde 3-Phenoxybenzaldehyde PBA->Benzaldehyde Functional Group Difference Alcohol 3-Phenoxybenzyl alcohol Benzaldehyde->Alcohol Functional Group Difference

References

Comparative Docking Analysis of 3-Phenoxypropionic Acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of 3-phenoxypropionic acid derivatives and related compounds targeting Aldose Reductase (ALR2). The information is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents for the management of diabetic complications. The content summarizes key findings from computational studies, presents quantitative data in a comparative format, and details the experimental protocols used in such analyses.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase (ALR2; EC 1.1.1.21) is a critical enzyme in the polyol pathway, which metabolizes glucose.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[1][2] This process contributes to osmotic stress and the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, nephropathy, and cataracts.[1][3][4] Consequently, inhibiting ALR2 is a key therapeutic strategy to prevent or mitigate these complications.[3] Carboxylic acid-containing compounds, including derivatives of phenoxypropionic acid, represent a significant class of ALR2 inhibitors (ARIs).[1][2] Molecular docking is an indispensable computational technique used to predict the binding interactions and affinities of these potential inhibitors within the ALR2 active site, guiding rational drug design.[4][5]

Computational Drug Discovery Workflow

Molecular docking studies follow a structured workflow to predict the interaction between a ligand (the inhibitor) and a protein (the target). This process allows for the rapid screening of compound libraries and provides insights into the molecular basis of inhibition.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., ALR2 from PDB) Ligand 2. Ligand Preparation (Derivative Sketching & 3D Conversion) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Ligand->Grid Dock 4. Docking Simulation (Conformational Search) Grid->Dock Score 5. Scoring & Ranking (Binding Energy Calculation) Dock->Score Analyze 6. Interaction Analysis (H-Bonds, Hydrophobic) Score->Analyze end Identify Lead Candidates Analyze->end Lead Optimization Polyol_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P High Affinity Sorbitol Sorbitol Glucose->Sorbitol Low Affinity (Active in Hyperglycemia) Hexokinase Hexokinase ALR2 Aldose Reductase (ALR2) Glycolysis Glycolysis G6P->Glycolysis Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications SDH Sorbitol Dehydrogenase Inhibitor Propionic Acid Derivatives Inhibitor->ALR2 Inhibition

References

Head-to-head comparison of different analytical methods for 3-Phenoxypropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Phenoxypropionic acid is critical in various stages of research and development, from metabolic studies to quality control in pharmaceutical manufacturing. This guide provides a comprehensive head-to-head comparison of the most common analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). A basic overview of UV-Visible Spectrophotometry is also included as a simpler, albeit less specific, alternative.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for each analytical method. Data is compiled from published methods for this compound and structurally related phenoxyalkanoic acids and should be considered as a general guide. Method-specific validation is essential for achieving optimal performance.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)Capillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL50 - 200 ng/mL
Limit of Quantification (LOQ) 50 - 250 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL150 - 500 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998> 0.997
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%92 - 108%
Precision (% RSD) < 2%< 5%< 10%< 5%
Specificity ModerateHighHighModerate to High
Throughput HighHighModerateModerate
Cost Low to ModerateHighModerateLow to Moderate
Sample Matrix Complexity Simple to ModerateHighModerate to HighSimple to Moderate

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound using a chromatographic method.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Reporting SampleCollection Sample Collection (e.g., Plasma, Urine, Formulation) Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Derivatization->Reconstitution Chromatography Chromatographic Separation (HPLC, GC, CE) Reconstitution->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification and Data Analysis DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow for this compound.
Signaling Pathway

This compound and its derivatives have been reported as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[1][2] The following diagram illustrates the general PPAR signaling pathway.

PPAR Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) PPAR PPAR Ligand->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates mRNA mRNA TargetGene->mRNA Protein Protein Synthesis (Metabolic Enzymes) mRNA->Protein BiologicalResponse Biological Response (e.g., Lipid Metabolism) Protein->BiologicalResponse

Simplified PPAR signaling pathway.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Generate a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve or dilute them in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices.[3][4]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Negative ESI

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound is m/z 165.1. Product ions for quantification and qualification need to be determined by direct infusion of a standard solution.

Sample Preparation (for plasma):

  • To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase its volatility.[5][6]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Derivatization and GC-MS Conditions:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane (B1218177) for methylation.

  • Reaction: The carboxylic acid group of this compound is converted to its corresponding trimethylsilyl (B98337) (TMS) ester or methyl ester.

  • GC Oven Program: An initial temperature of 80 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230 °C

  • MS Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add the derivatization reagent and heat at 60-70 °C for 30-60 minutes.

  • After cooling, the derivatized sample is ready for injection into the GC-MS.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it a viable alternative for the analysis of charged species like this compound.[7][8]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Data acquisition and processing software

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection Wavelength: 214 nm

Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • Filter the sample through a 0.45 µm syringe filter.

  • Degas the BGE and the sample before use.

UV-Visible Spectrophotometry

This method is simple and rapid but lacks the specificity of chromatographic techniques. It is suitable for the quantification of this compound in simple matrices where interfering substances are absent.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution). The aromatic ring will be the primary chromophore.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Disclaimer: The experimental protocols and performance data provided in this guide are for informational purposes only and are based on typical applications for this compound and related compounds. It is essential to develop and validate analytical methods for the specific sample matrix and intended application to ensure accurate and reliable results.

References

Safety Operating Guide

Proper Disposal of 3-Phenoxypropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-phenoxypropionic acid, tailored for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedures, a thorough hazard assessment is crucial. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as requirements can vary.[2][3][4]

Key Principles for Chemical Waste Management:

  • Assume all chemical wastes are hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Never dispose of chemicals down the sanitary sewer or in regular trash without explicit written permission from EHS.[7][8][9]

  • Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7]

II. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Wear safety glasses with side shields or goggles that conform to European standard EN 166.[2]
Hand Protection Wear appropriate protective gloves. It is important to inspect gloves before use and to observe the permeability and breakthrough time provided by the supplier.[1][2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[2][10]
Hygiene Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Remove and wash contaminated clothing and gloves before re-use.[2][10]

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound.

  • Container Selection and Labeling:

    • Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass when compatibility is not an issue.[7][11]

    • The container must be clearly labeled as "Hazardous Waste" (or as directed by your institution).[7][12]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[7] Abbreviations and chemical formulas are not permitted on the label.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[11][13]

    • Keep the waste container tightly closed except when adding waste.[9][12]

    • Segregate the waste from incompatible materials.[13] Although this compound has no specific listed incompatibilities beyond oxidizing agents, it is good practice to store it away from reactive chemicals.[14]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5][11]

  • Disposal of Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the residue is soluble).[5][12]

    • The rinsate must be collected and disposed of as hazardous waste.[5][12]

    • After triple-rinsing and air drying, deface the original chemical label, and the container may then be disposed of as regular trash, with the cap removed.[5]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the chemical waste.[5][7]

    • Complete any required hazardous waste information forms, providing a full list of the chemical contents and quantities.[7]

    • Do not transport hazardous waste yourself; this must be done by trained EHS personnel.[5]

IV. Accidental Spills

In the event of a spill:

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][2]

  • Avoid creating dust.[1]

  • Prevent the spilled product from entering drains.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal assess 1. Hazard Assessment & Waste Classification (Consult SDS and Local Regulations) start->assess spill Accidental Spill? start->spill ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container 3. Select & Label Waste Container ('Hazardous Waste', Chemical Name, Date, etc.) ppe->container accumulate 4. Accumulate Waste in SAA (Keep Closed, Segregate) container->accumulate full Container Full or Disposal Needed? accumulate->full full->accumulate No contact_ehs 5. Contact EHS for Pickup (Complete Waste Forms) full->contact_ehs Yes pickup 6. EHS Collects Waste for Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end spill->assess No spill_procedure Follow Spill Cleanup Procedure (Ventilate, Use PPE, Collect in Labeled Container) spill->spill_procedure Yes spill_procedure->container

Caption: Decision workflow for the proper disposal of this compound.

References

comprehensive Guide to Personal Protective Equipment for 3-Phenoxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety protocols for handling 3-Phenoxypropionic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to good industrial hygiene and safety practices is crucial.[1][2]

Hazard Summary & Exposure Controls

This compound is a beige, odorless, solid powder.[3][4][5] Although not officially classified as hazardous, some suppliers recommend caution, stating it may cause skin, eye, and respiratory irritation.[6] Therefore, engineering controls and PPE are necessary to minimize exposure.

  • Engineering Controls: Handle the substance in a well-ventilated area.[7] Use a local exhaust system or handle it within a fume hood, especially when generating dust.[1][2]

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE is critical for minimizing exposure. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications & Best Practices
Eye & Face Protection Safety glasses with side shields or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3] A face shield may be required in situations with a higher risk of dust generation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected for integrity before each use.[1][3] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin exposure.[3][4] Ensure it is kept clean and laundered separately from personal clothing.[7]
Respiratory Protection Not typically required under normal useIf dust is generated and ventilation is inadequate, a NIOSH-approved dust respirator or mask should be used.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow ensures safety during handling.

  • Pre-Handling Preparation:

    • Confirm the availability and proper functioning of safety equipment, including eyewash stations and safety showers.

    • Ensure the work area is well-ventilated and clear of unnecessary items.[7]

    • Inspect all required PPE for damage before donning.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling the Chemical:

    • Handle this compound in a designated area, preferably within a fume hood, to control dust.[1]

    • Avoid all direct contact with the skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[3][7]

  • Post-Handling:

    • Securely seal the container when not in use.[7]

    • Clean the work area using a wet method or a vacuum to avoid generating dust. DO NOT DRY SWEEP .[7][8]

    • Doff PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[1][7]

Caption: Workflow for handling this compound.

Disposal Plan: Chemical and Contaminated Materials

Proper disposal is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of the chemical in its original container or a suitable, labeled, and closed container.[1] Disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

  • Contaminated PPE:

    • Gloves: Dispose of contaminated gloves after use in a designated waste container.[1]

    • Lab Coats: Contaminated work clothes should be laundered by a professional service informed of the potential hazards.[8] Do not take contaminated clothing home.[8]

  • Spills:

    • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][3][7]

    • For major spills, evacuate the area and alert the appropriate emergency response team.[7]

Disposal_Plan start Waste Generation waste_type Determine Waste Type start->waste_type chemical Unused Chemical waste_type->chemical Product ppe Contaminated PPE (Gloves, etc.) waste_type->ppe Materials spill_waste Spill Cleanup Debris waste_type->spill_waste Spill containerize Package in Labeled, Sealed Container chemical->containerize ppe->containerize spill_waste->containerize dispose Dispose via Certified Hazardous Waste Vendor containerize->dispose

Caption: Logical flow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypropionic acid
Reactant of Route 2
3-Phenoxypropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.